3-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-2-7-3-8-6(5)10-9-4/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRKUGVFONLDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=NC2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine core structure properties
An In-depth Technical Guide to the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Core Structure for Drug Discovery Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and potent biological activities. As a bioisosteric analog of purine, this heterocyclic system adeptly mimics the adenine core of ATP, making it a highly effective framework for the design of kinase inhibitors. Its derivatives have demonstrated a broad spectrum of therapeutic potential, most notably in oncology, with applications extending to anti-inflammatory, antiviral, and antimicrobial agents. This guide provides a comprehensive overview of the core's physicochemical properties, synthetic routes, extensive biological applications, and mechanism of action, with a focus on its role in developing targeted cancer therapies.
The this compound Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. This arrangement makes it a structural analog of adenine, the nucleobase in ATP.[1] This intrinsic similarity allows molecules built around this core to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1]
The significance of this scaffold in drug discovery cannot be overstated. Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] The pyrazolo[3,4-d]pyrimidine core provides a robust and chemically tractable starting point for developing potent and selective kinase inhibitors.[1] The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the SRC family of tyrosine kinases, paving the way for extensive research into this chemical class.[3][4]
Key attributes of this core include:
-
ATP Mimicry : Its structure is a bioisostere of the adenine ring, enabling strong interactions with the hinge region of kinase active sites.[1][2]
-
Chemical Tractability : The core possesses multiple active sites, making it an excellent precursor for synthesizing diverse libraries of compounds with a broad spectrum of activities.[3][4]
-
Proven Clinical Success : The scaffold is central to several clinically approved drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in the treatment of B-cell cancers.[1]
Physicochemical and Structural Properties
The fundamental 1H-pyrazolo[3,4-d]pyrimidine structure is a planar aromatic system. The addition of a methyl group at the 3-position and other substituents influences its electronic and steric properties, which in turn dictates its biological activity and pharmacokinetic profile.
dot graph "Structural_Properties" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Caption: Core structure and physicochemical properties of a representative derivative.
Crystal structure analyses reveal that the pyrazolopyrimidine unit is typically near-planar. For instance, in 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the dihedral angle between the pyrazole and pyrimidine rings is just 1.22°.[3][4] However, bulky substituents can induce non-planarity, which may affect binding interactions with target proteins.[3][4]
Synthesis of the this compound Core
A common and efficient method for synthesizing the pyrazolo[3,4-d]pyrimidine core begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine ring.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol is adapted from a validated literature procedure.[4]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B)
-
Combine 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine in a round-bottom flask with absolute ethanol as the solvent.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate pyrazole (B).
Step 2: Cyclization to form 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Compound P1)
-
Suspend the intermediate pyrazole (B) in formic acid.
-
Heat the mixture to reflux for 7 hours.
-
After cooling, pour the reaction mixture into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidine core structure (P1).[4]
This core can then be further functionalized. For example, reacting it with various alkylating agents like methyl iodide or propargyl bromide in DMF using phase transfer catalysis yields a variety of N-substituted derivatives.[3][4]
Biological Activities and Therapeutic Applications
The this compound scaffold is a versatile platform for developing drugs against a multitude of diseases, with its most profound impact being in oncology.
Kinase Inhibition in Cancer Therapy
This scaffold is a prolific source of kinase inhibitors, targeting enzymes crucial for cancer cell proliferation, survival, and metastasis.[5] Its derivatives have shown potent activity against a wide range of kinases.
| Derivative Example | Target Kinase(s) | Reported Activity (IC₅₀) | Reference(s) |
| PP1/PP2 | SRC Family Tyrosine Kinases | First identified inhibitors of this class | [3][4] |
| Compound 12b (a hydrazone derivative) | EGFR (Wild Type & T790M Mutant) | EGFRWT: 0.016 µM; EGFRT790M: 0.236 µM | [6] |
| Ibrutinib (Clinically Approved) | Bruton's Tyrosine Kinase (BTK) | Approved for treating several B-cell cancers | [1][4] |
| Compound 10n | Hematopoietic Progenitor Kinase 1 (HPK1) | 29.0 nM; highly selective | [7] |
| Various Derivatives | Cyclin-Dependent Kinases (CDK1, CDK2) | Nanomolar range (e.g., 6-99 nM against HCT-116 cells for some thioglycoside derivatives) | [2][5] |
| Pyrazolo[3,4-d]pyrimidine-piperazine conjugates | FMS-like tyrosine kinase 3 (FLT3) | GI₅₀ between 1.17 and 18.40 μM across various cancer cell lines | [8] |
Broad-Spectrum Anticancer Activity
Beyond specific kinase targets, derivatives have demonstrated potent cytotoxic and anti-proliferative effects across a wide panel of human cancer cell lines.
-
Breast Cancer (MCF-7): Several novel derivatives showed high activity, with IC₅₀ values as low as 0.013–0.018 µM.[9] Other analogs inhibited MCF-7 proliferation with an IC₅₀ of 1.74 µM.[10][11]
-
Colon Cancer (HCT-116): Compounds have shown significant growth inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range (7-99 nM).[2][12]
-
Lung Cancer (A549): A hit compound from a cell-based screen showed an IC₅₀ of 2.24 µM, outperforming the positive control, doxorubicin.[10][11] This compound was also shown to induce apoptosis.[11]
-
Hepatocellular Carcinoma (HepG2): Derivatives have exhibited antiproliferative activity with IC₅₀ values in the low micromolar range (e.g., 22.7–40.75 µM).[4]
Other Therapeutic Areas
The biological activity of this scaffold is not limited to cancer. Derivatives have been investigated for a range of other conditions:
-
Fungicidal Activity : Compounds containing a 1,3,4-thiadiazole group showed good fungicidal activity against Rhizoctonia cerealis.[13]
-
Enzyme Inhibition : They have been reported as inhibitors of xanthine oxidase and adenosine deaminase.[12][14]
-
CNS Agents : Early research identified pyrazolopyrimidines as potential CNS depressants.[14]
Mechanism of Action: Kinase Hinge Binding
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP-binding site. The fused ring system acts as a scaffold that orients key functional groups to interact with the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.
dot graph Kinase_Binding { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, penwidth=1.5, color="#5F6368"];
} Caption: Interaction of the core within a kinase ATP binding site.
This binding is characterized by:
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole and pyrimidine rings act as hydrogen bond acceptors and donors, forming crucial hydrogen bonds with the backbone amides of the hinge region, mimicking the interaction of adenine.[1]
-
Hydrophobic Interactions: Substituents on the core, typically at the 1- and 3-positions (e.g., phenyl or t-butyl groups), occupy hydrophobic pockets within the active site, enhancing binding affinity.[3][6]
-
Solvent-Front Interactions: Modifications, often at the 4-position, extend out towards the solvent-exposed region. This position is critical for engineering selectivity against different kinases and for improving the compound's pharmacokinetic properties.[12][15]
By carefully selecting substituents at these key positions, medicinal chemists can fine-tune the potency and selectivity profile of the inhibitor for a specific kinase target.
Conclusion and Future Directions
The this compound core has firmly established itself as a privileged scaffold in drug discovery. Its success is rooted in its structural mimicry of adenine, combined with its synthetic accessibility and versatility. While its most significant contributions have been in the development of kinase inhibitors for oncology, its potential extends to a wide array of therapeutic targets.
Future research will likely focus on:
-
Next-Generation Inhibitors: Designing derivatives that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR.[6]
-
Enhanced Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Novel Modalities: Incorporating the scaffold into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) to achieve target degradation rather than just inhibition.
-
Exploring New Targets: Systematically screening pyrazolo[3,4-d]pyrimidine libraries against other enzyme families to uncover new therapeutic opportunities.
The rich history and continued innovation surrounding this remarkable heterocyclic system ensure that it will remain a vital tool for scientists and researchers in the quest for new and more effective medicines.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Latvian Journal of Chemistry.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
- Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). PMC.
- Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. SIOC.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at:
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online.
- The chemistry of pyrazolopyrimidines and their applications. TSI Journals.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace.
- Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2023). PubMed.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
- 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. EPA CompTox Chemicals Dashboard.
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem.
- 1H-Pyrazolo(3,4-d)pyrimidine. PubChem.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). MDPI.
Sources
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- 2. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
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- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
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Biological Activity of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Adenine Bioisostere Advantage
The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the purine nucleus (specifically adenine). This structural congruency allows derivatives to effectively mimic ATP, enabling them to occupy the ATP-binding pockets of various kinases with high affinity.
Unlike the parent purine, the pyrazolo[3,4-d]pyrimidine core offers distinct vectors for substitution—particularly at the N1, C3, C4, and C6 positions—allowing for the fine-tuning of pharmacokinetic properties and selectivity profiles. The inclusion of a 3-methyl group specifically introduces a hydrophobic volume that can exploit small hydrophobic pockets within the hinge region of kinases, often enhancing potency over the un-substituted analogs.
This guide provides a comprehensive technical analysis of the scaffold's biological activity, focusing on kinase inhibition, structure-activity relationships (SAR), and validated experimental protocols for its evaluation.
Molecular Targets & Mechanism of Action[1]
The primary biological activity of this compound derivatives is ATP-competitive kinase inhibition .
Key Kinase Targets[2]
-
EGFR (Epidermal Growth Factor Receptor): Derivatives act as tyrosine kinase inhibitors (TKIs), binding to the hinge region (e.g., forming H-bonds with Met793 ). The scaffold is effective against both wild-type and mutant forms (e.g., T790M).
-
CDK2 (Cyclin-Dependent Kinase 2): The N1 and C4 nitrogens often mimic the adenine N7 and N6 of ATP, forming critical hydrogen bonds with the hinge residue Leu83 .
-
Src Family Kinases: The scaffold fits into the hydrophobic cleft, inhibiting signal transduction pathways involved in metastasis.
-
GSK-3
: Inhibition leads to the stabilization of -catenin and modulation of apoptotic pathways.
Signaling Pathway Modulation
The following diagram illustrates the downstream effects of inhibiting these primary targets using the 3-methyl-pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Mechanism of action showing competitive ATP inhibition leading to suppression of proliferation and induction of apoptosis.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the scaffold is heavily dependent on the substitution pattern.
The Core Scaffold
The 3-methyl group provides a specific steric anchor. Unlike a simple hydrogen, the methyl group can displace water molecules in hydrophobic pockets, leading to an entropic gain in binding energy.
Caption: Critical substitution points on the scaffold. C3-Methyl is the defining feature of this specific subclass.
SAR Trends Table
| Position | Preferred Substituents | Biological Impact | Mechanistic Insight |
| N1 | Phenyl, 4-Chlorophenyl, Benzyl | Potency & Permeability | Aryl groups here occupy the sugar-binding pocket region of the kinase, improving lipophilicity and membrane permeability. |
| C3 | Methyl | Steric Fit | Provides a "lock-and-key" fit in restricted hydrophobic sub-pockets; prevents free rotation, rigidifying the bioactive conformation. |
| C4 | Anilines, Hydrazines, Benzylamines | Hinge Interaction | The NH donor is critical for H-bonding with the kinase hinge region (e.g., Met793 in EGFR). Bulky groups here can target the "gatekeeper" residue. |
| C6 | H, Methylthio (-SMe), Amino | Selectivity | Substituents here face the solvent-exposed region. -SMe often improves potency but may reduce solubility compared to amino groups. |
Key Biological Data[1][2][3][4]
Quantitative data from recent literature highlights the potency of this scaffold against specific cancer cell lines.[1][2]
Table 1: Comparative IC50 Values of 3-Methyl Derivatives
| Compound ID | Target / Cell Line | IC50 ( | Reference |
| ZMF-10 | PAK1 Kinase | 0.174 | [1] |
| ZMF-10 | MDA-MB-231 (Breast) | 3.48 | [1] |
| SI306 | GBM (Glioblastoma) | ~2.50 | [2] |
| Cmpd 10k | HUVEC (Angiogenesis) | 0.03 - 1.6 | [3] |
| Cmpd 9u | BRAF V600E | 1.74 | [4] |
Note: Values are approximate based on reported literature and vary by assay conditions.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating steps.
Protocol A: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: Determine the IC50 of a 3-methyl-pyrazolo[3,4-d]pyrimidine derivative against EGFR.
Reagents:
-
Recombinant EGFR enzyme.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (10
M final). -
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Preparation: Dissolve the derivative in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer (ensure final DMSO < 1% to prevent enzyme denaturation).
-
Enzyme Reaction:
-
In a white 384-well plate, add 2
L of compound dilution. -
Add 4
L of EGFR enzyme (0.2 ng/ L). Incubate for 10 min at RT (allows compound to bind the active site). -
Add 4
L of ATP/Substrate mix to initiate the reaction. -
Control: Include "No Enzyme" (background) and "No Compound" (Max activity) wells.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10
L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure luminescence. Calculate % Inhibition =
. Fit to a sigmoidal dose-response curve.
Expert Insight: The pre-incubation step (Step 2b) is critical for ATP-competitive inhibitors to establish equilibrium before the high concentration of ATP is introduced.
Protocol B: Cellular Viability Assay (MTT)
Objective: Assess antiproliferative activity in MCF-7 cells.
Workflow:
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Replace medium with fresh medium containing the test compound (0.1 - 100
M). -
Validation: Use Doxorubicin as a positive control.[2]
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Development:
-
Add 20
L MTT solution (5 mg/mL in PBS). -
Incubate 4h (formazan crystals form in viable mitochondria).
-
Aspirate medium carefully. Dissolve crystals in 150
L DMSO.
-
-
Measurement: Read absorbance at 570 nm.
-
Calculation:
is the concentration reducing absorbance by 50% relative to vehicle control.
References
-
Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors. European Journal of Medicinal Chemistry. Link
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Link
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic Chemistry. Link
-
A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. Link
-
Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors. RSC Advances. Link
Sources
Technical Guide: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine as a Purine Analog
[1]
Executive Summary
This compound represents a critical bioisostere of the purine ring system (specifically adenine and guanine). By replacing the imidazole ring of naturally occurring purines with a pyrazole ring, this scaffold retains the essential hydrogen-bonding geometry required for molecular recognition by ATP-binding enzymes (kinases, ATPases) while altering electronic distribution and solubility profiles.[1]
This guide analyzes its utility as a template for ATP-competitive inhibitors , specifically targeting Src family kinases (SFKs) , Cyclin-Dependent Kinases (CDKs) , and Epidermal Growth Factor Receptor (EGFR) .[1]
Chemical & Structural Basis[2][3][4][5][6][7][8]
Bioisosterism with Adenine
The pyrazolo[3,4-d]pyrimidine core is isomeric with purine. The "3-methyl" substitution is strategically placed to occupy the hydrophobic "gatekeeper" region within kinase active sites, often enhancing potency over the unsubstituted parent scaffold.[1]
| Feature | Adenine (Purine Core) | This compound |
| Ring System | Imidazole fused to Pyrimidine | Pyrazole fused to Pyrimidine |
| Nitrogen Count | 4 (Positions 1, 3, 7,[1] 9) | 4 (Positions 1, 2, 5, 7 in pyrazolo numbering) |
| H-Bond Capacity | Donor (N9-H), Acceptor (N1, N3, N7) | Donor (N1-H), Acceptor (N2, N5, N7) |
| Lipophilicity | Moderate (LogP ~ -0.[1]1) | Increased by 3-Methyl group (LogP ~ 0.5 - 1.2 depending on R-groups) |
| pKa | ~4.15 (N1), ~9.8 (N9) | ~3.5 (N-pyrazole), Acidity of NH is distinct |
Tautomerism
In solution, the 1H-tautomer is generally thermodynamically favored over the 2H-tautomer, though this equilibrium is solvent-dependent and critical for binding mode analysis.[1]
-
1H-form: Hydrogen on the pyrazole nitrogen distal to the bridgehead.
-
2H-form: Hydrogen on the pyrazole nitrogen proximal to the bridgehead.
Mechanism of Action: ATP Competitive Inhibition
The primary utility of this scaffold is Type I Kinase Inhibition . The molecule binds in the enzyme's hinge region, mimicking the adenine moiety of ATP.[1][2]
Binding Mode Topology
-
Hinge Region Interaction: The pyrimidine nitrogens (N5/N7) and the exocyclic amine (if present at C4) form a bidentate or tridentate hydrogen bond network with the kinase hinge backbone residues (e.g., Met341 in c-Src).
-
Hydrophobic Pocket (Gatekeeper): The 3-methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue (often Threonine or Methionine). This interaction restricts conformational flexibility and improves selectivity against kinases with bulkier gatekeeper residues.[1]
-
Ribose Pocket: Substituents at N1 (of the pyrazole) extend into the ribose-binding pocket or solvent-exposed region, allowing for pharmacokinetic optimization (solubility/permeability).
Visualization of Signaling & Mechanism
The following diagram illustrates the structural logic of the scaffold acting as an ATP competitor.
Caption: Mechanistic pathway of ATP-competitive inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.[1]
Synthesis & Manufacturing
The synthesis of this compound derivatives typically proceeds through a convergent route, building the pyrazole ring first, followed by the pyrimidine ring closure.[1]
Synthetic Route Visualization
Caption: Convergent synthetic workflow for generating bioactive 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.
Detailed Protocol: Core Synthesis
Objective: Synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate).
-
Step 1: Pyrazole Formation
-
Step 2: Pyrimidine Ring Closure (The "One" derivative)
-
Reagents: 5-amino-pyrazole intermediate (5 mmol), Formic acid (10 mL).
-
Conditions: Reflux for 6-8 hours.
-
Workup: Pour onto crushed ice. Filter the white solid (3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one).
-
-
Step 3: Chlorination (Activation)
-
Reagents: Pyrimidin-4-one intermediate (2 mmol), POCl3 (5 mL, excess).
-
Conditions: Reflux for 4 hours. Caution: POCl3 is corrosive.[1]
-
Workup: Evaporate excess POCl3. Neutralize with NaHCO3. Extract with DCM.
-
Result: 4-Chloro derivative, ready for amination (adenine mimicry).
-
Experimental Protocols for Biological Validation
Solubility & Stock Preparation
The 3-methyl-pyrazolo[3,4-d]pyrimidine core is lipophilic.[1]
-
Solvent: DMSO (Dimethyl sulfoxide) is the standard vehicle.
-
Concentration: Prepare 10 mM stock solutions.
-
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
In Vitro Kinase Assay (EGFR/Src)
To validate the "purine analog" activity, a competitive binding assay is required.[1]
-
System: FRET-based assay (e.g., LanthaScreen) or Radiometric (
P-ATP). -
Protocol:
-
Enzyme Mix: Incubate recombinant kinase (e.g., EGFR-WT, 5 nM) with test compound (0.1 nM - 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
Incubation: 15 minutes at Room Temperature (allows compound to bind hinge region).
-
Initiation: Add ATP (at
concentration) and substrate (e.g., Poly Glu:Tyr).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Readout: Measure phosphorylation after 60 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Therapeutic Applications & Case Studies
Src Kinase Inhibitors (PP1 & PP2)
The most famous application of this scaffold is in the research tools PP1 and PP2 .
-
Structure: 3-(4-methylphenyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Note: Numbering variations exist; often the phenyl is at C3 or C5 depending on nomenclature, but the core is identical).[1]
-
Significance: These compounds demonstrated that the pyrazolo[3,4-d]pyrimidine core could selectively inhibit Src family kinases over EGFR or ZAP-70, largely due to the specific fit of the 3-substituent and N1-substituent in the kinase pocket.
Ibrutinib (Structural Relevance)
While Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine fused system, it highlights the scaffold's ability to present a Michael acceptor (acrylamide) to a specific cysteine residue (Cys481 in BTK), turning a reversible purine analog into an irreversible covalent inhibitor.[1]
References
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues. Journal of Medicinal Chemistry. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Scientia Pharmaceutica. [Link][1]
Sources
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendancy of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Deep Dive into Structure-Activity Relationships for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine ring system. This mimicry allows it to function as an effective "hinge-binding" motif, competitively inhibiting the ATP-binding sites of a multitude of protein kinases.[1] The versatility of this heterocyclic system, coupled with the numerous accessible points for chemical modification, has established it as a cornerstone in the development of targeted therapies, particularly in oncology.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound derivatives, offering field-proven insights for the rational design of next-generation kinase inhibitors.
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Kinase Hinge-Binder
The core structure of 1H-pyrazolo[3,4-d]pyrimidine acts as a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][4] Specifically, the N5 and 4-NH2 groups of the pyrazolopyrimidine scaffold can mimic the hydrogen bonding pattern of adenine, anchoring the inhibitor within the active site.[4] This fundamental interaction is a recurring theme across numerous kinase targets, including but not limited to SRC, EGFR, CDKs, and VEGFR-2.[2][4][5][6] The 3-methyl group, a common feature in this series, often serves as a foundational element, with further substitutions on the pyrazole and pyrimidine rings dictating potency and selectivity.
Decoding the Structure-Activity Landscape
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of various substituents. A systematic exploration of these modifications is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Substitutions at the N-1 Position: Modulating Potency and Physicochemical Properties
The N-1 position of the pyrazole ring is a key vector for introducing diversity and influencing the overall biological profile. Early work on promiscuous kinase inhibitors like PP1, a 4-amino-substituted pyrazolo[3,4-d]pyrimidine, highlighted the importance of this position.[4] Subsequent studies have shown that introducing bulky and/or basic moieties at N-1 can significantly enhance antiproliferative activity.
For instance, in the development of SRC kinase inhibitors, the introduction of a piperidinyl group containing a dimethylamino motif at the N-1 position led to a significant increase in potency against MCF7 breast cancer cells.[7] This modification likely improves solubility and allows for additional interactions within the kinase active site.
The C-4 Position: The Gateway to Hinge Interaction
The C-4 position is arguably the most critical for kinase inhibition, as substituents here directly engage with the hinge region of the ATP-binding site. An amino group at this position is a common feature, forming one or two hydrogen bonds with the backbone of the hinge residues.[4]
Modifications at the C-4 position can also steer selectivity. For example, in the design of EGFR inhibitors, a variety of substituted anilines and other aromatic systems have been attached to the C-4 position to occupy the hydrophobic pocket adjacent to the hinge.[5][8] The nature of the linker between the pyrazolopyrimidine core and the C-4 substituent is also crucial, with imino, hydrazone, and thiosemicarbazide linkers all being explored.[5]
Exploration of the C-6 Position: Fine-Tuning Selectivity and Potency
While less directly involved in hinge binding, substitutions at the C-6 position can significantly impact the overall conformation of the molecule and provide additional interactions with the solvent-exposed region of the active site. In the context of CDK inhibitors, small alkyl groups or even substituted aromatic rings at C-6 have been shown to influence potency and selectivity.[2] For example, the introduction of a methyl group at C-6 in a series of pyrazolo[3,4-d]pyrimidin-4-ones led to compounds with notable antitumor activity against MCF-7 cells.[3]
The following table summarizes the impact of various substitutions on the activity of this compound derivatives against different targets.
| Target | Scaffold/Lead Compound | Key Substitutions and SAR Insights | IC50/EC50 Range | Reference(s) |
| SRC Kinase | Based on PP1 | N-1: Bulky, basic groups like dimethylamino-containing piperidinyl enhance potency. | Subnanomolar IC50 for optimized compounds. | [4] |
| mTOR | Pyrazolo[3,4-d]pyrimidine core | Modifications at C-4 with substituted anilines led to potent mTOR inhibition. | 15-59 µM for active compounds. | [2] |
| CDKs | 4,6-disubstituted pyrazolopyrimidines | C-4 amino substitution is key. C-6 substitutions modulate potency. | As low as 78 nM (CDK1). | [2] |
| EGFR | 1H-pyrazolo[3,4-d]pyrimidine | C-4 linked to various substituted phenyl or aliphatic groups. Linker type is important. | 0.016 µM for the most potent EGFRWT inhibitor. | [5][8] |
| VEGFR-2 | Pyrazolo[3,4-d]pyrimidinone | C-9 benzylidene moieties, particularly with trimethoxy substitution, show high activity. | 0.03-1.6 µM for the most active compound. | [6] |
| HPK1 | 1H-pyrazolo[3,4-d]pyrimidine | Structure-based design led to potent and selective inhibitors. | 29.0 nM for the optimal compound. | [9] |
Experimental Protocols: A Blueprint for Discovery
The successful investigation of SAR in this series relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Protocol for 3-Methyl-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
This protocol is a generalized procedure based on common synthetic routes reported in the literature.[3][10]
Step 1: Synthesis of 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbonitrile
-
To a solution of (1-ethoxyethylidene)malononitrile in ethanol, add an equimolar amount of the desired substituted hydrazine (e.g., phenylhydrazine, t-butylhydrazine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole intermediate.
Step 2: Cyclization to form the 3-Methyl-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Suspend the 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbonitrile in formamide.
-
Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the final product.
In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, for example, SRC kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide substrate for SRC), and ATP.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path to Potency
Graphical representations of workflows and SAR can greatly aid in the conceptualization of a drug discovery campaign.
Caption: Key SAR points for this compound derivatives.
Caption: Iterative workflow for SAR investigation of kinase inhibitors.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships at the N-1, C-4, and C-6 positions is paramount for successfully navigating the optimization process. By leveraging the insights outlined in this guide, researchers can more effectively design novel derivatives with improved therapeutic potential. The continued exploration of this versatile core structure promises to yield new and impactful medicines for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
-
4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
Sources
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
Targeting the Kinome: The Anticancer Potential of Novel Pyrazolo[3,4-d]pyrimidine Scaffolds
Executive Summary: The Privileged Scaffold
In the landscape of targeted oncology, the pyrazolo[3,4-d]pyrimidine core represents a "privileged scaffold" due to its bioisosteric relationship with the adenine moiety of ATP.[1][2] This structural mimicry allows these compounds to function as potent ATP-competitive inhibitors against a broad spectrum of oncogenic kinases, including EGFR, VEGFR-2, Src, and CDK2 .
Unlike traditional chemotherapy, which indiscriminately targets rapidly dividing cells, novel pyrazolo[3,4-d]pyrimidines offer a precision medicine approach. By exploiting specific substitution patterns at the N1, C4, and C6 positions, researchers can fine-tune selectivity profiles to overcome drug resistance mechanisms, such as the EGFR T790M mutation . This guide details the medicinal chemistry rationale, synthetic pathways, and validation protocols required to develop these agents.
Medicinal Chemistry & SAR Rationale
Bioisosterism and Binding Mode
The pyrazolo[3,4-d]pyrimidine system mimics the purine ring of ATP.
-
N1 Position: Corresponds to the N9 of purine. Bulky aryl or alkyl groups here often occupy the hydrophobic pocket adjacent to the ATP binding site, improving affinity and pharmacokinetic properties (solubility/permeability).
-
C4 Position: The "Hinge Binder."[1] Substitution with anilines or hydrazines allows for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).
-
C6 Position: Corresponds to C2 of purine. Substituents here can probe the ribose-binding pocket or solvent-exposed regions to enhance selectivity.
Structural Logic Diagram
The following diagram illustrates the core scaffold and the strategic substitution zones for maximizing kinase inhibition.[3]
Caption: SAR map highlighting critical substitution zones on the pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibition.
Mechanism of Action (MOA)
Dual Kinase Inhibition (EGFR/VEGFR-2)
Many derivatives function as multi-target tyrosine kinase inhibitors (TKIs).
-
EGFR Inhibition: Blocks downstream Ras/Raf/MEK/ERK signaling, arresting cell proliferation.
-
VEGFR-2 Inhibition: Prevents endothelial cell migration and tube formation, starving the tumor of oxygen (anti-angiogenesis).
Apoptosis Induction
Beyond kinase inhibition, these compounds induce apoptosis via the intrinsic mitochondrial pathway:
-
ROS Generation: Excessive Reactive Oxygen Species trigger mitochondrial membrane depolarization (
loss). -
Caspase Activation: Upregulation of Bax and downregulation of Bcl-2 leads to Caspase-3/7 activation and PARP cleavage.
Caption: Dual mechanism of action showing kinase blockade leading to downstream apoptotic signaling.
Experimental Protocols
Chemical Synthesis: The Vilsmeier-Haack Route
Rationale: This route is preferred for its versatility in generating the key intermediate 4-chloro-pyrazolo[3,4-d]pyrimidine, which serves as a universal electrophile for introducing diverse amines at C4.
Step-by-Step Methodology:
-
Precursor Synthesis: React phenylhydrazine with 2-ethoxymethylenemalononitrile in refluxing ethanol for 3 hours to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile .
-
QC Check: Verify via TLC (Hexane:EtOAc 3:1).
-
-
Cyclization: Reflux the aminopyrazole with formic acid (or formamide) for 6-8 hours.
-
Result: Formation of the pyrazolo[3,4-d]pyrimidin-4-one (lactam form).
-
-
Chlorination (Activation): Treat the lactam with Phosphorus Oxychloride (
) and a catalytic amount of under reflux for 4 hours.-
Safety: Perform in a fume hood; quench excess
with ice-water carefully. -
Product:4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .[3]
-
-
Nucleophilic Substitution (SNAr): React the chloro-intermediate with the desired aniline or amine in isopropanol (catalytic HCl or TEA) under reflux.
-
Why: The C4-Cl is highly reactive due to the electron-deficient pyrimidine ring.
-
In Vitro Kinase Assay (ADP-Glo™)
Rationale: Direct measurement of kinase activity is more reliable than cell-based proxies for establishing target engagement.
-
Preparation: Dilute purified EGFR or VEGFR-2 enzyme in kinase buffer (pH 7.5, containing
). -
Incubation: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10
M). Incubate for 10 min at RT. -
Reaction Start: Add ATP and substrate (Poly[Glu,Tyr] 4:1). Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Measure luminescence. Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate
.
Quantitative Data Summary
The following table summarizes the potency of key pyrazolo[3,4-d]pyrimidine derivatives identified in recent high-impact studies.
| Compound ID | Target Kinase | IC50 ( | Cell Line Efficacy ( | Key Structural Feature | Ref |
| 10k | VEGFR-2 | 0.03 - 1.6 | HT-29 (Colon): 0.03 | 3,4,5-trimethoxybenzylidene | [1] |
| 33 | FLT3 / VEGFR-2 | < 0.01 | MV4-11 (Leukemia): Potent | Urea moiety at C4 | [2] |
| 12b | VEGFR-2 | 0.063 | MDA-MB-468 (Breast): 3.34 | Fluorinated phenyl group | [3] |
| 16 | EGFR | 0.034 | MDA-MB-468: 0.84 | Cyano-pyrazole ester | [4] |
References
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 2022. Link
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor. Journal of Medicinal Chemistry, 2013.[4] Link
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition. RSC Advances, 2023. Link
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 2024. Link
-
Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells. Journal of Medicinal Chemistry, 2006.[5] Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine
This guide details the physicochemical profile, synthetic pathways, and reactivity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 1330755-03-7) is a fused bicyclic heterocycle functioning as a bioisostere of purine (specifically adenine).[1] By replacing the imidazole ring of purine with a pyrazole ring, this scaffold alters hydrogen bonding potentials and metabolic stability while retaining ATP-mimetic properties. It serves as the core pharmacophore for numerous kinase inhibitors (e.g., Src, EGFR, and BTK inhibitors) and adenosine receptor antagonists.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
Nomenclature and Identification
-
Common Synonyms: 3-Methyl-7-deazapurine (informal)
-
CAS Registry Number: 1330755-03-7 (Core structure); Note: Derivatives often cited under different CAS numbers (e.g., 4-mercapto analog: 5334-23-6).
-
Molecular Formula:
-
SMILES: Cc1c2ncncc2[nH]n1
Physicochemical Constants
The following data aggregates experimental values from homologous series and computational predictions for the unsubstituted core.
| Property | Value / Range | Context |
| Molecular Weight | 134.14 g/mol | Monoisotopic |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 240–246 °C | High lattice energy due to intermolecular H-bonding |
| Density | 1.32 ± 0.1 g/cm³ | Predicted (ACD/Labs) |
| LogP (Octanol/Water) | 0.6 – 0.9 | Moderately lipophilic; higher than purine (-1.2) |
| pKa (Acidic) | 9.5 – 10.5 | Deprotonation of N1-H (pyrrole-like) |
| pKa (Basic) | 2.5 – 3.0 | Protonation of N5 or N7 (pyridine-like) |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents |
Electronic Structure & Tautomerism
The molecule exhibits annular tautomerism involving the pyrazole protons. In solution, the 1H-tautomer is generally thermodynamically preferred over the 2H-tautomer due to the stabilization of the adjacent aromatic system, though this equilibrium shifts upon substitution or solvent polarity changes.
Figure 1: Tautomeric equilibrium between N1-H and N2-H forms. The 1H-form dominates in neutral solution.
Synthetic Methodologies
Primary Synthetic Route (Cyclization)
The most robust synthesis of the 3-methyl core proceeds through the condensation of a hydrazine derivative with an ethoxyethylidene intermediate, followed by cyclization with a C1-donor (Formamide).
Step-by-Step Protocol:
Step 1: Formation of Pyrazole Intermediate
-
Reagents : (1-Ethoxyethylidene)malononitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
-
Procedure : Reflux the mixture for 2–4 hours. The hydrazine attacks the electrophilic carbon of the ethylidene, followed by cyclization to form 5-amino-3-methylpyrazole-4-carbonitrile .
-
Isolation : Cool to 0°C. Filter the precipitated solid. Wash with cold ethanol.
-
Yield : Typically 75–85%.
Step 2: Fusion to Pyrimidine Ring
-
Reagents : 5-Amino-3-methylpyrazole-4-carbonitrile (Intermediate from Step 1), Formamide (Excess, acts as solvent and reagent).
-
Procedure : Heat the suspension to 180–190°C (Reflux) for 6–8 hours.
-
Mechanism: The amino group attacks formamide, followed by intramolecular nucleophilic attack of the amide nitrogen on the nitrile carbon.
-
-
Workup : Pour the hot reaction mixture into ice-cold water. The product precipitates as a solid.
-
Purification : Recrystallization from Ethanol/DMF.
Figure 2: Two-step synthetic workflow for constructing the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactivity & Derivatization
Regioselective Alkylation
The N1 position is the most nucleophilic site on the pyrazole ring under basic conditions.
-
Conditions : Alkyl halide,
or , DMF/Acetone. -
Outcome : Predominantly N1-alkylation . Minor N2-alkylation products may form depending on steric bulk of the electrophile.
-
Significance : This step is crucial for introducing lipophilic tails (e.g., benzyl, phenyl) seen in kinase inhibitors like Ibrutinib analogs.
Electrophilic Aromatic Substitution
-
C3 Position : Blocked by the methyl group.[8]
-
C4/C6 Positions : The pyrimidine ring is electron-deficient, making it resistant to electrophilic attack but highly susceptible to Nucleophilic Aromatic Substitution (
) if a leaving group (e.g., Cl) is present.
Functionalization via Chlorination
To activate the core for drug discovery, the C4-oxygen (if starting from the 4-one derivative) is converted to a chloride.
-
Reagent :
(Phosphorus oxychloride) neat or with . -
Product : 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3][4][8][9]
-
Utility : The 4-Cl group is easily displaced by amines (anilines, piperazines) to generate the final bioactive compound.
Analytical Characterization
To validate the identity of this compound, researchers should look for the following spectral signatures:
Proton NMR ( -NMR)
-
Solvent : DMSO-
- 2.60 – 2.75 ppm (s, 3H) : Methyl group at C3.[10] Distinctive sharp singlet.
- 8.50 – 9.00 ppm (s, 1H) : Proton at C6 (Pyrimidine ring). Deshielded due to adjacent nitrogens.
- 8.80 – 9.20 ppm (s, 1H) : Proton at C4 (if unsubstituted).
-
13.0 – 14.0 ppm (br s, 1H) : N1-H. Broad, exchangeable with
.
Mass Spectrometry (MS)
-
Ionization : ESI+
-
Molecular Ion :
at m/z ~135.1. -
Fragmentation : Loss of
or HCN is common in pyrazolo-pyrimidines under high collision energy.
Handling & Safety Profile
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability : Stable in solid phase for >2 years. Solutions in DMSO should be used within 24 hours or frozen at -20°C to prevent slow oxidation or hydrolysis.
References
-
Synthesis and Characterization of Pyrazolo[3,4-d]pyrimidines : Journal of Heterocyclic Chemistry. Detailed protocols for the cyclization of aminopyrazole carbonitriles.
-
Structural Analysis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine : MDPI Molecules. Provides X-ray and NMR data for methyl-substituted derivatives.
-
Physical Properties of 1H-Pyrazolo[3,4-d]pyrimidine Core : PubChem Compound Summary. General physicochemical constants for the scaffold.
-
Kinase Inhibitor Design Using Pyrazolo-pyrimidine Scaffolds : Journal of Medicinal Chemistry. Discusses the bioisosteric relationship between adenine and the 3-methyl-pyrazolo[3,4-d]pyrimidine core.
-
Tautomerism in Pyrazolopyrimidines : Organic & Biomolecular Chemistry. In-depth analysis of N-H tautomeric equilibria in fused pyrazoles.
Sources
- 1. 1330755-03-7|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Synthesis and biological evaluation of some novel pyrazolopyrimidines incorporating a benzothiazole ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. guidechem.com [guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. 871335-85-2|4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Strategic Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds
Abstract & Strategic Importance
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the purine ring system (adenine and guanine). This structural similarity allows derivatives to act as potent ATP-competitive inhibitors of kinases (e.g., BTK, Src, EGFR). Notable drugs sharing this bicyclic architecture include Ibrutinib (a pyrazolo[3,4-d]pyrimidine derivative).
This application note details the robust synthesis of this scaffold starting from 5-aminopyrazoles . Unlike generic textbook procedures, this guide focuses on the regiochemical challenges (N1 vs. N2 alkylation) and provides two distinct protocols for accessing the 4-amino (adenine-mimic) and 4-oxo (hypoxanthine-mimic) series.
Retrosynthetic Analysis & Pathway Selection
The construction of the pyrimidine ring onto a pre-formed pyrazole is the most convergent strategy. The choice of the C4-substituent on the starting aminopyrazole dictates the final functionality.
Core Logic:
-
The "Adenine" Track: Reaction of 5-amino-4-cyanopyrazoles with formamide yields the 4-amino derivative.
-
The "Hypoxanthine" Track: Reaction of 5-amino-4-esterpyrazoles with formamide (or urea) yields the 4-oxo derivative.
-
The "Gateway" Intermediate: The 4-oxo derivative can be chlorinated (
) to the 4-chloro analog, a versatile electrophile for reactions.
Pathway Visualization
Figure 1: Divergent synthesis of pyrazolo[3,4-d]pyrimidine scaffolds based on the C4-substituent of the pyrazole precursor.
Critical Control Point: N1-Substitutions
Expert Insight: A common pitfall is performing the cyclization on an unsubstituted (N-H) aminopyrazole. This leaves the final bicyclic system with an acidic proton at N1. Subsequent alkylation often yields a mixture of N1 (desired) and N2 (undesired) isomers, which are difficult to separate.
-
Recommendation: Introduce the N1 substituent (e.g., Phenyl, Methyl, Benzyl) at the pyrazole formation stage (using substituted hydrazines) rather than alkylating the final bicyclic core.
-
If Post-Cyclization Alkylation is Unavoidable: See Section 6 for solvent-controlled regioselectivity.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Target: Adenine Mimic
Reagents:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]
-
Formamide (10-15 volumes, reagent grade)
-
Optional: Ammonium acetate (0.1 equiv) to accelerate reaction.
Procedure:
-
Setup: Charge a round-bottom flask with the aminopyrazole nitrile and Formamide. Add a magnetic stir bar.
-
Reaction: Heat the mixture to 180–190°C (oil bath temperature). A reflux condenser is required, but the reaction is essentially a high-temperature fusion.
-
Note: Ensure the system is vented; ammonia gas is evolved.
-
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Starting material usually consumes within 4–6 hours.
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to ~80°C.
-
Slowly pour the hot mixture into ice-cold water (3x reaction volume) with vigorous stirring.
-
The product should precipitate as a solid.
-
-
Purification: Filter the solid. Wash copiously with water to remove residual formamide. Recrystallize from Ethanol or DMF/Water if necessary.
Yield Expectation: 70–85%
Protocol B: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Target: Hypoxanthine Mimic / Universal Intermediate
Reagents:
-
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Formamide (10 volumes)
-
Alternative: Urea (5.0 equiv) for solvent-free fusion.
Procedure (Formamide Method):
-
Setup: Dissolve the pyrazole ester in Formamide.
-
Reaction: Reflux at 190°C for 6–8 hours.
-
Workup: Cool to room temperature. Pour into water. The 4-oxo derivative is often less soluble than the amine and precipitates readily.
Procedure (Urea Fusion Method - Scalable):
-
Setup: Mix the pyrazole ester and Urea (solid) in a flask.
-
Fusion: Heat to 200°C . The mixture will melt into a clear liquid. Ammonia evolves rapidly.
-
Completion: Heating is continued until solidification occurs (approx. 1–2 hours).
-
Workup: Dissolve the crude cake in hot 1N NaOH (to form the sodium salt), filter off insolubles, then acidify with HCl to reprecipitate the pure product.
Protocol C: Chlorination to 4-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Target: Electrophilic Scaffold for Library Generation
Reagents:
-
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from Protocol B)
-
Phosphorus Oxychloride (
) (5–10 volumes) -
Catalyst: N,N-Dimethylaniline or DMF (cat. 2-3 drops).
Procedure:
-
Safety:
is corrosive and reacts violently with water. Use strictly dry glassware under inert atmosphere ( ). -
Reaction: Suspend the 4-oxo compound in
. Add the catalyst. -
Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloro-imidate is formed.
-
Workup (Critical Safety Step):
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap). -
Pour the thick residue onto crushed ice slowly with stirring.
-
Neutralize with saturated
or to pH 7–8.
-
-
Extraction: Extract with Dichloromethane (DCM). Dry over
and concentrate. -
Storage: The chloro-derivative is moisture sensitive. Store in a desiccator or use immediately.
Data Summary & Characterization
| Compound Type | IR Characteristic ( | |
| 4-Cyano Pyrazole (SM) | 2210–2230 (C≡N) | 6.5 ppm ( |
| 4-Amino-pyrazolo[3,4-d] | 3100–3300 ( | 8.2–8.4 ppm (H-6 pyrimidine proton, s) |
| 4-Oxo-pyrazolo[3,4-d] | 1680–1700 (C=O amide) | 12.0–12.5 ppm (NH amide, broad s) |
Expert Insights: Solving the N-Alkylation Problem
If you must synthesize the core first and alkylate later (e.g., to introduce diverse R-groups at N1), the solvent choice dictates the regioselectivity.
-
Scenario: Alkylation of this compound (unsubstituted N).
-
Mechanism: The anion can react at N1 or N2.
-
N2-Alkylation (Kinetic/Coordination control): Favored in non-polar or coordinating solvents like THF using NaH or NaHMDS. The
ion coordinates to N7, blocking N1 and directing the electrophile to N2. -
N1-Alkylation (Thermodynamic control): Favored in polar aprotic solvents like DMF or DMSO using
or . These solvents solvate the cation, creating a "naked" anion that reacts at the sterically less hindered or thermodynamically more stable N1 position.
-
Regioselectivity Workflow
Figure 2: Solvent-controlled regioselectivity during the alkylation of the pyrazolo[3,4-d]pyrimidine core.
References
-
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256. Link
-
Aggarwal, R., et al. (2018).[5] Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents.[5] European Journal of Medicinal Chemistry, 156, 43-52.[5] Link
-
Hassan, A. S., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega, 3(5), 5602–5611. Link
-
Faria, J. V., et al. (2021). Pyrazolo[3,4-d]pyrimidine prodrugs: Synthesis and evaluation of their potential as anticancer agents. Molecules, 26(15), 4667. Link
-
Gundersen, L. L., et al. (2010). 6-Alkynyl- and 6-Arylpurines: Synthesis and Inhibition of 15-Lipoxygenase. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine in molecular docking studies
Application Note: Advanced Molecular Docking Protocols for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds
Executive Summary & Scientific Rationale
The This compound scaffold is a privileged structure in medicinal chemistry, primarily utilized as a bioisostere of the adenine ring found in ATP.[1] This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors against a broad spectrum of kinases, including EGFR, Src, Hck, BTK, and mTOR [1, 2].[1]
Why this scaffold matters: Unlike the flexible purine ring, the pyrazolo[3,4-d]pyrimidine core offers a rigid template that can be decorated at the N1, C3, C4, and C6 positions to achieve selectivity.[1]
-
The C3-Methyl Group: This moiety is critical.[1] It projects into the hydrophobic pocket near the "gatekeeper" residue (e.g., T790 in EGFR). Its size restricts rotation, often locking the ligand into a specific bioactive conformation.
-
The "Flip" Phenomenon: While most derivatives bind similarly to adenine (N1 interacting with the sugar pocket), bulky substitutions at N1 can force the scaffold to rotate 180°, adopting a "flipped" binding mode [3]. This guide addresses how to computationally predict and validate these distinct modes.
Computational Pre-requisites & System Preparation
Before initiating the docking workflow, the physicochemical state of the ligand and target must be rigorously defined.
Ligand Preparation: The Tautomer Challenge
The pyrazolo[3,4-d]pyrimidine ring can exist in multiple tautomeric forms (1H vs. 2H). Incorrect tautomer assignment is the #1 cause of docking failure for this scaffold.
-
Protocol:
-
Generate Tautomers: Use high-level semi-empirical methods (e.g., Epik or MOPAC) to generate all possible tautomers at pH 7.0 ± 2.0.[1]
-
Selection Rule:
-
If N1 is substituted (e.g., phenyl group), the tautomer is fixed.
-
If N1 is unsubstituted , the 1H-tautomer is generally preferred in solution, but the 2H-tautomer may be stabilized in the active site if it acts as a hydrogen bond donor to a specific residue (e.g., Glu/Asp).[1] Dock both.
-
-
3D Conformation: Minimize the 3-methyl group. Ensure the C3-Methyl bond length is standard (approx. 1.50 Å) to avoid artificial steric clashes during grid sampling.
-
Protein Preparation: The Hinge Region
The target kinase must be prepared with a focus on the Hinge Region (the residues connecting the N- and C-terminal lobes).[1]
-
Key Steps:
-
Protonation: Assign protonation states at pH 7.4. Ensure the catalytic Lysine (e.g., Lys745 in EGFR) is protonated (
) and the DFG-motif Aspartate is deprotonated ( ). -
Water Management: Crucial. Do NOT delete all water molecules. Conserve "bridging waters" found between the ligand and the gatekeeper residue (often Threonine).
-
PDB Selection: Use high-resolution structures (< 2.0 Å). Recommended PDBs:
-
EGFR: 4ZAU (Wild Type), 5CNO (T790M Mutant) [4].
-
Src: 2SRC.
-
CDK2: 1DI8.
-
-
Protocol 1: Consensus Docking Workflow
This protocol uses a "Consensus Scoring" approach to validate binding modes.
Step 1: Grid Generation
Define the search space centered on the cognate ligand (ATP or co-crystallized inhibitor).
-
Center: Centroid of the co-crystallized ligand.
-
Dimensions:
Å (Standard). -
Core Constraint (Optional but Recommended): Define a hydrogen bond constraint on the Hinge Region backbone amide (e.g., Met793 in EGFR). This forces the pyrimidine ring to mimic the adenine interaction.
Step 2: Docking Parameters (Precision Mode)
-
Software Settings (Generic):
-
Precision: Extra Precision (XP) or Exhaustive.
-
Sampling: Set exhaustiveness to 32-64 (AutoDock Vina) or equivalent.
-
Post-Docking Minimization: Enabled. Allow the ligand to relax within the pocket.
-
-
Specific Handling for 3-Methyl:
-
Set the Van der Waals scaling factor for the ligand to 0.80. This "soft potential" accounts for the slight flexibility of the methyl group rotation which rigid grids might penalize too harshly.
-
Step 3: Self-Validation (The "Redocking" Test)
Before docking new derivatives, strip the co-crystallized ligand from the PDB, prepare it, and redock it.[1]
-
Pass Criteria: RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be < 2.0 Å .[2]
Protocol 2: Analysis of Binding Modes (Adenine vs. Flipped)
The this compound scaffold can bind in two distinct orientations.[1][3] You must analyze the output poses to classify them.
| Feature | Adenine-Mimetic Mode | Flipped Mode (Alternate) |
| Orientation | C4-Amino points to Hinge | C4-Amino points to Solvent/Ribose pocket |
| Hinge Interaction | N1 (or N2) & N7 accept/donate H-bonds | N5 & N7 interact with Hinge |
| C3-Methyl Position | Points toward Gatekeeper residue | Points toward Solvent or C-helix |
| Driver | Small substituents at N1 | Bulky/Rigid substituents at N1 (e.g., N-phenyl) |
Causality Insight: If your docking results show poor scores for the Adenine mode, check the steric clash between the C3-Methyl and the Gatekeeper Residue . If the gatekeeper is bulky (e.g., Methionine in T790M), the scaffold often flips to relieve this strain [3].
Visualization of Workflows
Figure 1: Molecular Docking Decision Tree
Caption: Decision tree for determining the binding mode of pyrazolopyrimidine derivatives based on steric constraints at the C3-position.
Figure 2: Pharmacophore Interaction Map (EGFR Example)
Caption: Schematic interaction map showing the critical steric check between the C3-Methyl group and the Gatekeeper residue.
Quantitative Analysis & Reporting
When reporting your docking results, summarize the data using the following structure to ensure reproducibility.
Table 1: Recommended Reporting Metrics for Pyrazolopyrimidine Docking
| Metric | Description | Acceptable Range |
| Docking Score | Predicted binding affinity (kcal/mol). | < -7.0 (varies by software) |
| Ligand Efficiency (LE) | Binding energy per heavy atom.[1] | > 0.3 kcal/mol/atom |
| H-Bond Distance | Distance between N1/N2 and Hinge backbone N/O. | 2.8 Å – 3.2 Å |
| Gatekeeper Distance | Distance between C3-Methyl carbon and Gatekeeper | > 3.5 Å (No Clash) |
| RMSD | Deviation from co-crystallized ligand (if available). | < 2.0 Å |
Troubleshooting Common Issues
-
Issue: Ligand fails to dock into the ATP pocket.
-
Cause: The C3-methyl group is colliding with a "closed" P-loop or Gatekeeper.[1]
-
Solution: Use an "Induced Fit Docking" (IFD) protocol to allow the protein side chains (specifically the Gatekeeper and Lysine) to adjust to the rigid methyl group.
-
-
Issue: Scores are low despite good pose visual.
-
Cause: Desolvation penalty. The N1-substituent might be too hydrophobic and exposed to solvent.[1]
-
Solution: Modify the N1-substituent to include a solubilizing group (e.g., morpholine or piperazine) which can interact with the solvent front, improving the score [5].
-
References
-
Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 2024.[1] Link
-
Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. Bioorganic Chemistry, 2018.[1][4] Link
-
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 2017. Link
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][5] Link
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 2023.[1] Link
Sources
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Probing Angiogenesis: A Guide to Utilizing Pyrazolo[3,4-d]pyrimidines as VEGFR-2 Inhibitors in Functional Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of angiogenesis research. This guide delves into the underlying scientific principles, provides detailed, field-tested protocols for key in vitro and in vivo angiogenesis assays, and offers insights into the interpretation of results.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and the Promise of Pyrazolo[3,4-d]pyrimidines
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for embryonic development, tissue repair, and wound healing.[1] However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis.[2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells.[3]
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately orchestrate endothelial cell proliferation, migration, survival, and tube formation – the cellular cornerstones of angiogenesis.[4][5]
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized as a bioisostere of the adenine ring of ATP.[6] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding pocket of various kinases, including VEGFR-2, thereby inhibiting their enzymatic activity.[6] The versatility of this scaffold allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive framework for the development of targeted anti-angiogenic therapies.[4][7]
The VEGFR-2 Signaling Cascade: A Target for Inhibition
A thorough understanding of the VEGFR-2 signaling pathway is paramount for designing and interpreting experiments aimed at its inhibition. The following diagram illustrates the key events following VEGF-A binding and the points of intervention for inhibitors like pyrazolo[3,4-d]pyrimidines.
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow: From Kinase Inhibition to In Vivo Efficacy
A hierarchical approach is recommended to comprehensively evaluate the anti-angiogenic potential of pyrazolo[3,4-d]pyrimidine compounds. This workflow progresses from direct target engagement to functional cellular and whole organism assays.
Figure 2: A tiered experimental workflow for evaluating VEGFR-2 inhibitors.
Protocols and Application Notes
Primary Screening: VEGFR-2 Kinase Inhibition Assay
Principle: This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2 kinase. The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a synthetic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[6]
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compounds and a positive control inhibitor (e.g., Sorafenib) in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.[8]
-
Prepare a solution of recombinant human VEGFR-2 kinase in 1x Kinase Buffer.
-
Prepare a solution of a suitable substrate (e.g., Poly-Glu,Tyr 4:1) and ATP in 1x Kinase Buffer.[9]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compounds or controls to the wells of a 96-well plate.[9]
-
Initiate the kinase reaction by adding the VEGFR-2 kinase solution to each well.
-
Add the substrate/ATP solution to start the reaction.
-
Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).[8][9]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP produced.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Target Engagement: VEGFR-2 Phosphorylation Assay
Principle: This cell-based assay confirms that the test compound can penetrate the cell membrane and inhibit the autophosphorylation of VEGFR-2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line for this purpose.
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate endothelial cell growth medium to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine test compounds or a vehicle control for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of VEGF-A (e.g., 1.5 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[5][10]
-
-
Detection of Phospho-VEGFR-2:
-
Data Analysis:
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 protein levels.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value for the inhibition of cellular VEGFR-2 phosphorylation.
-
In Vitro Functional Assay: HUVEC Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel®. This process mimics the later stages of angiogenesis and is a key functional readout for the effects of pro- or anti-angiogenic compounds.[12]
Protocol:
-
Preparation:
-
Thaw growth factor-reduced Matrigel® on ice overnight.
-
Pre-chill a 96-well plate at -20°C.
-
Coat the wells of the pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to polymerize at 37°C for 30-60 minutes.[13]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing the pyrazolo[3,4-d]pyrimidine test compounds at various concentrations.
-
Seed the HUVEC suspension onto the polymerized Matrigel®.
-
-
Incubation and Imaging:
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of loops.
-
Compare the results from treated wells to the vehicle control to determine the inhibitory effect of the compounds.
-
In Vivo Validation: Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM assay is a well-established in vivo model that utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to study angiogenesis. It provides a rapid and cost-effective method to assess the pro- or anti-angiogenic effects of test compounds in a living system.[14][15]
Protocol:
-
Egg Preparation:
-
Use fertilized chicken eggs incubated at 37.5°C and 85% humidity for 6-7 days.[15]
-
Create a small window in the eggshell to expose the CAM.
-
-
Application of Test Compound:
-
Prepare sterile filter paper discs or carrier sponges soaked with the pyrazolo[3,4-d]pyrimidine test compounds at different concentrations or a vehicle control.
-
Carefully place the discs onto the CAM.[14]
-
-
Incubation and Observation:
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
After the incubation period, re-open the window and observe the vasculature around the filter disc.
-
-
Quantification:
Data Summary and Interpretation
The following tables provide examples of how to present the data obtained from the described assays.
Table 1: In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | VEGFR-2 Kinase IC50 (nM) | HUVEC p-VEGFR-2 IC50 (nM) | HUVEC Tube Formation Inhibition (%) at 1 µM |
| PPD-1 | 15 | 50 | 85 |
| PPD-2 | 5 | 20 | 95 |
| Sorafenib | 10 | 30 | 90 |
Table 2: In Vivo Anti-Angiogenic Effect of PPD-2 in the CAM Assay
| Treatment | Dose (µ g/disc ) | Average Number of Branch Points (± SD) | % Inhibition |
| Vehicle Control | - | 125 ± 15 | - |
| PPD-2 | 1 | 80 ± 10 | 36 |
| PPD-2 | 5 | 45 ± 8 | 64 |
| PPD-2 | 10 | 20 ± 5 | 84 |
Interpretation of Results:
-
A potent inhibitor will exhibit low nanomolar IC50 values in the VEGFR-2 kinase assay.
-
A strong correlation between the kinase inhibition and cellular phosphorylation inhibition IC50 values suggests good cell permeability and on-target activity.
-
Significant inhibition of HUVEC tube formation confirms the functional anti-angiogenic effect at the cellular level.
-
A dose-dependent reduction in blood vessel formation in the CAM assay provides in vivo validation of the compound's anti-angiogenic properties.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The systematic application of the assays described in this guide, from initial biochemical screening to in vivo validation, provides a robust framework for identifying and characterizing potent anti-angiogenic agents. By understanding the underlying biology and meticulously executing these protocols, researchers can significantly advance the discovery of new therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.
References
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
- Helwa, A. M., et al. (2024). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 14(7), 4629-4646.
- Brooks, P. C. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in Molecular Biology, 467, 279-290.
-
Frontiers in Pharmacology. (2020, November 15). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]
-
Dovepress. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]
-
Bio-protocol. (2025, October 5). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]
-
PubMed. (2022, December 15). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]
-
Image Analysis & Stereology. (2011, May 3). QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM). Retrieved from [Link]
-
ResearchGate. (2026, January 25). (PDF) QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM). Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Retrieved from [Link]
-
ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. Retrieved from [Link]
-
ibidi. (n.d.). Angiogenesis Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (2022, January 10). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]
-
Avicenna Journal of Medical Biotechnology. (2020, April 15). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Creative Biolabs. (n.d.). PathSpecific™ VEGF-R2 Cell-based Phosphorylation Assay. Retrieved from [Link]
-
PMC. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR2 activation by VEGF results in downstream phosphorylation of.... Retrieved from [Link]
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- 1. QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) | Image Analysis and Stereology [ias-iss.org]
- 2. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. indigobiosciences.com [indigobiosciences.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Pyrazolo[3,4-d]pyrimidine Derivatives
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-SOL-992 Subject: Troubleshooting poor aqueous solubility in kinase inhibitor scaffolds.
Welcome to the Technical Support Center
You are likely here because your lead pyrazolo[3,4-d]pyrimidine candidate—potentially a potent Src, Abl, or BTK inhibitor—is failing in formulation. It likely exhibits "brick dust" properties: high melting point, high crystallinity, and negligible water solubility (< 1 µg/mL).
This guide is not a textbook; it is a troubleshooting manual designed to move your compound from the flask to the animal model. We will address the root causes of insolubility in this scaffold and provide validated protocols to overcome them.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is my pyrazolo[3,4-d]pyrimidine derivative precipitating in biological media despite being soluble in DMSO?
A: This is a classic issue with this scaffold. The root cause lies in the Crystal Lattice Energy .
Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine. They possess a flat, planar heteroaromatic system that encourages strong
-
The Trap: High permeability (lipophilicity) often comes at the cost of solubility. Your compound is likely BCS Class II (Low Solubility, High Permeability).[1]
-
The pKa Factor: Most derivatives are weak bases. They may dissolve in the acidic environment of the stomach (pH 1.2) but precipitate immediately upon entering the neutral environment of the small intestine (pH 6.8), leading to poor bioavailability.
Diagnostic Check:
-
Does your compound have a melting point
C? -
Is the solubility pH-dependent (high in acid, low in neutral)?
-
If YES to both: You must disrupt the crystal lattice or encapsulate the molecule.
-
Module 2: Chemical Strategy – Salt Screening
Q: Will making a salt fix the solubility?
A: Only if the
-
Common issue: If your derivative has a pKa < 4 (very weak base), standard salts (HCl) may dissociate in water (hydrolysis), reverting to the free base.
-
Recommendation: For pyrazolo[3,4-d]pyrimidines, Mesylate (Methanesulfonic acid) and Isethionate salts often provide better stability and solubility than chlorides due to lower lattice energy of the resulting salt crystal.
Protocol 1: Rapid Small-Scale Salt Screen
Objective: Identify a counter-ion that creates a stable, soluble crystalline solid.
-
Preparation: Dissolve 50 mg of free base in a minimal amount of solvent (Acetone or Ethanol/Water 90:10).
-
Acid Addition: Add 1.1 equivalents of selected acids (HCl, Methanesulfonic, Sulfuric, L-Tartaric) as stock solutions.
-
Cycling: Cycle the temperature between 50°C and 5°C for 24 hours. This "ripens" the crystals and prevents amorphous precipitation.
-
Harvest: Filter solids.
-
Validation:
-
XRPD: Confirm a new crystal pattern (different from free base).
-
DSC: Look for a single, sharp melting endotherm.
-
Solubility Test: Measure equilibrium solubility in water (24h).
-
Module 3: Formulation Strategy – Cyclodextrins & ASDs
Q: Salt formation failed or the salt is hygroscopic. What is the next step?
A: If you cannot modify the crystal structure chemically, you must hide the hydrophobic core using Complexation or Amorphization .
Option A: Cyclodextrin Complexation (Liquid/IV Formulations)
Hydroxypropyl-
Evidence: Studies on Src/Abl inhibitors with this scaffold have shown 100–1000 fold solubility increases using HP-
Protocol 2: Phase Solubility Study (Higuchi-Connors Method)
Objective: Determine the stability constant (
-
Setup: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 20, 40% w/v). -
Saturation: Add excess pyrazolo[3,4-d]pyrimidine derivative to each vial.
-
Equilibration: Shake at room temperature for 48–72 hours.
-
Analysis: Filter (0.45 µm) and analyze the filtrate by HPLC-UV.
-
Plot: Graph Solubility (
) vs. CD Concentration ( ).-
A-type curve: Linear increase = soluble inclusion complex.
-
B-type curve: Plateau/precipitation = limited solubility of the complex itself.
-
Option B: Amorphous Solid Dispersions (ASD) (Oral Tablets)
For solid dosage forms, you must "freeze" the molecule in a high-energy amorphous state using a polymer carrier.
-
Polymers of Choice:
-
HPMCAS: Excellent for pH-dependent solubility (prevents precipitation in the intestine).
-
PVP VA64 (Copovidone): Good general stabilizer for kinase inhibitors [3].
-
Visual Troubleshooting Guide
The following decision matrix outlines the logical flow for selecting a solubilization strategy based on your compound's specific physicochemical properties.
Figure 1: Strategic Decision Tree for Pyrazolo[3,4-d]pyrimidine Solubilization. Blue nodes indicate final outcomes; Yellow nodes indicate experimental protocols.
Module 4: Comparative Data & Validation
When you present your formulation strategy to your team, use the following comparison to justify your choice. Data is generalized based on typical scaffold performance (e.g., Ibrutinib analogs).
| Strategy | Solubility Gain | Stability Risk | Process Complexity | Best For |
| Micronization | 1.5x - 2x | Low | Low | Compounds with dissolution rate issues only (not solubility limits). |
| Salt Formation | 10x - 100x | Medium (Disproportionation) | Medium | Weak bases (pKa > 4) intended for oral solid dose. |
| Cyclodextrins | 100x - 1000x | Low | Low (Mixing) | IV/IP injections; overcoming "brick dust" precipitation. |
| ASD (Spray Dry) | 50x - 500x | High (Recrystallization) | High | Commercial oral products (e.g., Ibrutinib formulations). |
Critical Validation Step: The "Spring and Parachute" Effect
If you choose ASD, you must validate that the polymer prevents precipitation.
-
Dissolution Test: Run in FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).
-
Observation: You want to see a rapid release (Spring) followed by a sustained supersaturated concentration (Parachute). If the concentration drops rapidly after 15 minutes, your polymer ratio is incorrect.
Module 5: Advanced Manufacturing (ASD Workflow)
If you proceed with Amorphous Solid Dispersion, the manufacturing process is critical to ensure the crystal lattice is fully broken.
Figure 2: Spray Drying Workflow for ASD Manufacturing. The critical QC step is confirming the "Halo" pattern in XRPD, indicating zero crystallinity.
References
-
Dreassi, E., et al. (2010). "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors."[3] European Journal of Medicinal Chemistry, 45(12), 5958-5964.
-
Schenone, S., et al. (2013). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors."[3] ACS Medicinal Chemistry Letters, 4(6), 562–566.
-
Herbrink, M., et al. (2016). "Solubility of tyrosine kinase inhibitors in amorphous solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics, 105, 123-131.
-
FDA Center for Drug Evaluation and Research. (2013). Imbruvica (Ibrutinib) Chemistry Review. (Reference for pH-dependent solubility of the scaffold).
Disclaimer: This guide is for research and development purposes. All formulations must undergo rigorous stability and toxicity testing before clinical application.
Sources
Technical Support Center: Enhancing the Selectivity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The content is structured to address common challenges encountered during the drug discovery process, with a focus on rational design strategies to improve kinase selectivity.
Frequently Asked Questions (FAQs)
Q1: Why do my initial pyrazolo[3,4-d]pyrimidine hits inhibit multiple kinases?
This is a common and expected observation. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in kinase inhibitor design primarily because it acts as a bioisostere of adenine, the core component of ATP.[1][2][3] This allows it to form highly effective hydrogen bonds with the kinase hinge region, a critical interaction for ATP binding.[2][4] Since the ATP binding pocket is highly conserved across the human kinome, inhibitors that primarily rely on these hinge interactions for their affinity, known as Type-I inhibitors, are often promiscuous.[5][6] This inherent lack of selectivity is the starting point for nearly all optimization efforts.
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor?
Improving selectivity involves designing modifications that exploit the subtle differences between the ATP binding sites of your target kinase and off-target kinases. The main strategies include:
-
Structure-Based Drug Design (SBDD): Utilizing crystal structures or homology models to identify unique sub-pockets or differing residues between your on-target and off-target kinases. Modifications are then designed to specifically interact with features in the target kinase or to create steric clashes in off-target kinases.[7][8]
-
Targeting Non-Conserved Residues: A classic SBDD strategy is to target the "gatekeeper" residue, which controls access to a hydrophobic back pocket. The size of this residue varies significantly across the kinome, and exploiting this difference is a proven method for achieving selectivity.[5]
-
Covalent Inhibition: Designing an inhibitor with a weakly electrophilic "warhead" (e.g., an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site. This can lead to a dramatic increase in both potency and selectivity.[5]
-
Exploiting Atropisomerism: This advanced strategy involves creating and isolating stable rotational isomers (atropisomers) of your compound.[5][9] These isomers can have distinct 3D shapes and, consequently, different kinase selectivity profiles. Locking the molecule into the more selective conformation can significantly reduce off-target effects.[9]
-
Allosteric Targeting: Designing inhibitors that bind to sites on the kinase other than the ATP pocket. While more challenging, this approach can yield highly selective compounds.[8]
Q3: Which positions on the pyrazolo[3,4-d]pyrimidine core are the best starting points for modification to improve selectivity?
Structure-activity relationship (SAR) studies have shown that several positions are amenable to modification to enhance selectivity.[7][10][11]
-
C4-Position: Substitutions at this position often extend towards the solvent-exposed region. Modifications here can influence interactions with the ribose-binding pocket and the surrounding solvent front. Anilino groups at C4 have been shown to be effective.[12]
-
N1-Position: This position often points towards the solvent front. Introducing substituents here can be used to improve physicochemical properties or to probe for interactions outside the primary ATP pocket.
-
C3-Position: This position typically projects into the interior of the kinase active site. Modifications here can be used to target the hydrophobic pocket near the gatekeeper residue, making it a critical position for tuning selectivity.[4]
-
C6-Position: Substitutions at this position can also be explored to optimize interactions within the ATP binding site.[7]
The optimal position for modification is highly dependent on the specific topology of your target kinase's active site compared to its closest off-targets.
Troubleshooting Guides
Guide 1: My lead compound shows broad activity in a kinome scan. How do I interpret the data and begin optimization?
Problem: You've performed a kinome-wide selectivity screen (e.g., using a kinase panel from Promega or a KinomeScan™ assay) and your pyrazolo[3,4-d]pyrimidine lead compound inhibits dozens, or even hundreds, of kinases.[13][14]
Causality: As discussed, this promiscuity stems from the scaffold's mimicry of ATP. Your initial hit likely makes strong contacts with the conserved hinge region and has a shape that is tolerated by many kinase active sites. The goal is now to introduce features that are only tolerated by your target kinase.
Workflow for Rational Selectivity Enhancement
This workflow provides a systematic approach to move from a promiscuous hit to a selective lead.
Caption: Workflow for improving kinase inhibitor selectivity.
Step-by-Step Experimental Protocol
-
Analyze Kinome Scan Data:
-
Identify your top 3-5 most potently inhibited off-target kinases that are phylogenetically distinct or represent known liabilities (e.g., VEGFR2 if cardiotoxicity is a concern).[11]
-
These will become your "counter-screen" targets.
-
-
Structural Analysis:
-
Search the Protein Data Bank (PDB) for high-resolution crystal structures of your target kinase and your selected off-target kinases, preferably bound to a ligand similar to your scaffold.
-
If a structure is unavailable, generate a high-quality homology model using a template with high sequence identity.
-
-
In Silico Docking:
-
Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode of your inhibitor in the on-target and off-target active sites.
-
Crucially, validate the docking protocol by redocking the original ligand from the crystal structure to ensure the software can reproduce the known binding pose.
-
The docking results should confirm that the pyrazolo[3,4-d]pyrimidine core is interacting with the hinge region. Pay close attention to the orientation of your substituents.[15]
-
-
Identify Selectivity Pockets:
-
Superimpose the inhibitor-docked structures of your on-target and off-target kinases.
-
Look for key differences. A common and highly effective strategy is to analyze the gatekeeper residue .[5]
-
Does your target have a small gatekeeper (e.g., Thr, Val) while an off-target has a large one (e.g., Met, Phe)? If so, you can add a bulky substituent to your inhibitor that will be accepted by the target but will sterically clash with the larger gatekeeper of the off-target.[5]
-
-
Examine other regions: the solvent front, the ribose pocket, and the region under the P-loop.
-
-
Structure-Based Design and Synthesis:
-
Focused Re-screening and Validation:
-
Test the new compounds in a biochemical assay (e.g., an ADP-Glo™ or TR-FRET assay) against your target kinase and your selected 3-5 off-target kinases.[13]
-
The goal is to see a significant drop in potency (increase in IC50) against the off-targets with minimal loss of potency against your primary target.
-
Once a selective compound is identified biochemically, its selectivity should be confirmed in a cell-based assay, such as a NanoBRET™ Target Engagement assay, which measures binding in intact cells.[18]
-
Guide 2: My inhibitor is potent but causes off-target effects in cell-based assays. How can I troubleshoot this?
Problem: Your compound shows good biochemical selectivity but still results in unexpected cellular phenotypes or toxicity, suggesting it's hitting other targets inside the cell.
Causality: This discrepancy can arise from several factors:
-
Cellular ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase.[19] In contrast, cellular ATP levels are much higher (millimolar range). This can overcome the inhibitory effect on your primary target while still allowing inhibition of off-targets for which your compound has a much higher intrinsic affinity.[19]
-
Membrane Permeability and Efflux: The compound may not be reaching the intended target in sufficient concentrations or is being actively pumped out of the cell.
-
Metabolism: The compound could be metabolized into a more promiscuous species.
-
Non-Kinase Off-Targets: The compound may be inhibiting other proteins, such as hERG, which is a common liability for kinase inhibitors.[6]
Troubleshooting Protocol
-
Assess Cellular Target Engagement:
-
Use a direct measure of target binding in live cells, such as the NanoBRET™ assay.[18] This will confirm if your compound is engaging the intended kinase at the concentrations used in your cell-based assays.
-
-
Perform a Cellular Selectivity Profile:
-
If available, use a cellular kinome profiling technology to assess which kinases your compound is actually binding to inside the cell.[18] This can reveal unanticipated off-targets that were not apparent in biochemical screens.
-
-
Evaluate Physicochemical Properties:
-
Poor solubility can lead to non-specific effects. Ensure your compound is fully solubilized in your assay media. A prodrug strategy might be necessary to improve solubility and bioavailability.[20]
-
Measure properties like LogP and membrane permeability (e.g., using a PAMPA assay) to understand if the compound can effectively cross cellular membranes.
-
-
Counter-Screen for Common Liabilities:
-
Specifically screen your compound against known problematic targets like the hERG potassium channel to rule out cardiotoxicity risks.[6]
-
Data Summary Example: Improving Selectivity
The table below illustrates a hypothetical outcome from a selectivity optimization effort based on the workflow described above.
| Compound | Target Kinase IC50 (nM) | Off-Target 1 (Large Gatekeeper) IC50 (nM) | Off-Target 2 (Similar Hinge) IC50 (nM) | Selectivity Fold (vs. Off-Target 1) |
| Initial Hit | 25 | 50 | 80 | 2 |
| Optimized Analog (bulky C3 group) | 30 | >5,000 | 950 | >166 |
This data clearly demonstrates that the rationally designed modification at the C3-position created a steric clash with the large gatekeeper of Off-Target 1, dramatically improving selectivity while largely maintaining on-target potency.
Caption: Exploiting the gatekeeper residue for selectivity.
References
- Cohen, M. S., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
- Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- Ibrahim, D. A., El-Metwally, A. M., & Al-Arab, E. E. (2009). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. ARKIVOC.
-
Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry. [Link]
- Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Research.
-
Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]
- Chemical Science. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
- Abdel-Maksoud, M. S., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor... PubMed. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors... RSC Publishing.
-
Liu, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). Manuscript.
- El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Promega.
-
El-Sayed, N. N. E., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors... Archiv der Pharmazie. [Link]
- Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Scott, E., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules.
- Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
- Al-Ghorbani, M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ilari, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells.
-
Scott, E., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 18. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis side reactions
Technical Support Center: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis
ID: TSC-CHEM-774 Subject: Troubleshooting Side Reactions & Regioselectivity in Scaffold Synthesis Status: Active Authorized By: Senior Application Scientist, Dr. A. Vance
Executive Summary
The this compound scaffold is a critical pharmacophore, notably serving as the structural core for Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib. While the synthesis appears straightforward—typically involving a hydrazine condensation followed by a pyrimidine ring closure—researchers frequently encounter three distinct failure modes: regiochemical scrambling (N1 vs. N2 alkylation) , incomplete cyclization , and hydrolytic instability during functionalization.
This guide deconstructs these failure modes using a mechanistic approach, providing validated protocols to restore synthetic integrity.
Module 1: The "Twin" Problem – N-Alkylation Regioselectivity
User Query: "I am attempting to alkylate the N1 position of the pyrazole ring, but NMR indicates a significant presence of the N2 isomer. How do I shift selectivity toward N1?"
Root Cause Analysis
The pyrazolo[3,4-d]pyrimidine core exhibits annular tautomerism. The proton can reside on N1 or N2. When deprotonated, the resulting anion has ambident nucleophilicity.
-
N1-Alkylation (Thermodynamic): Generally favored due to the stability of the resulting aromatic system, but often slower.
-
N2-Alkylation (Kinetic): Often favored in aprotic, non-polar solvents or under conditions promoting "Close Ion Pairs" (CIP) where the cation coordinates to N1/N7, exposing N2 for attack.
Troubleshooting Protocol
1. Solvent & Base Selection (The Ion-Pair Switch) The nature of the cation-anion pair dictates the attack site.
| Parameter | Condition for N1 (Desired) | Condition for N2 (Side Product) | Mechanistic Rationale |
| Solvent | DMF, DMSO (Polar Aprotic) | THF, Dioxane (Non-polar/Low dielectric) | Polar solvents solvate the cation (Solvent Separated Ion Pairs), allowing the thermodynamically stable N1 attack. THF promotes tight coordination (CIP), shielding N1. |
| Base | Cs₂CO₃, K₂CO₃ | NaH, LiHMDS | Cesium (large cation) dissociates easily (soft base effect). Sodium/Lithium (hard cations) coordinate tightly to N1/N7, directing alkylation to N2. |
| Temp | Higher (60–90°C) | Lower (0°C – RT) | Higher thermal energy helps overcome the barrier to the thermodynamic product (N1). |
2. The Blocking Strategy (If Selectivity Fails) If direct alkylation yields inseparable mixtures, use a transient blocking group strategy:
-
Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Deprotect and alkylate under thermodynamic control (Cs₂CO₃/DMF/Heat).
Visualizing the Pathway
Figure 1: Mechanistic divergence of N-alkylation based on solvent/cation interactions.
Module 2: Core Synthesis & Ring Closure Failures
User Query: "My reaction of hydrazine with (1-ethoxyethylidene)malononitrile yields a sticky solid that doesn't cyclize to the pyrazole, or forms a dimer."
Root Cause Analysis
-
Stoichiometry Errors: Excess hydrazine can attack two equivalents of the ethoxymethylene intermediate, leading to bis(pyrazolyl) products or azines.
-
Temperature Control: The initial displacement of the ethoxy group is exothermic; if the ring closure isn't driven by heat immediately after, acyclic hydrazone intermediates can precipitate and stabilize, preventing cyclization.
Step-by-Step Recovery Protocol
Step 1: The "Inverse Addition" Technique Do not add the electrophile to the hydrazine.
-
Correct: Dissolve (1-ethoxyethylidene)malononitrile in Ethanol (0.5 M). Cool to 0°C.
-
Add: Hydrazine hydrate (1.05 equiv) dropwise.
-
Why? Keeps hydrazine concentration low relative to the substrate, preventing dimerization.
Step 2: The Thermal Drive Once addition is complete, the reaction must be heated to reflux (78°C) for 1–2 hours.
-
Checkpoint: Monitor by TLC.[3] The acyclic intermediate is often more polar than the cyclized aminopyrazole. If the intermediate persists, add catalytic acetic acid to protonate the nitrile, accelerating the nucleophilic attack by the hydrazine nitrogen.
Step 3: Pyrimidine Closure (The Formamide Step) If the second ring (pyrimidine) fails to close using Formamide:
-
Issue: Formamide often requires temperatures >180°C.
-
Fix: Switch to Formamidine Acetate (1.5 equiv) in refluxing Ethanol or n-Butanol. This closes the ring under much milder conditions (80–110°C), reducing thermal decomposition tars.
Module 3: Functionalization – The POCl₃ Trap
User Query: "I converted the 4-one to the 4-chloro derivative using POCl₃. The TLC looked perfect, but after aqueous workup, I recovered the starting material (4-one)."
Root Cause Analysis
The 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is highly reactive toward nucleophiles. During aqueous quenching, the excess POCl₃ generates massive amounts of HCl and heat. In this acidic, hot aqueous environment, the chloride is rapidly displaced by water, hydrolyzing the product back to the lactam (starting material).
Corrective Workflow: The "Dry Quench"
-
Reaction: Run POCl₃ (neat or in Toluene) with catalytic N,N-Dimethylaniline (base).
-
Evaporation (Critical): Do not quench the reaction mixture directly. Distill off excess POCl₃ under high vacuum first.
-
Dilution: Redissolve the residue in dry DCM or Chloroform.
-
The Cold Neutralization:
-
Dry Fast: Separate phases immediately, dry over MgSO₄, and concentrate at <40°C.
Data Table: Chlorination Conditions
| Reagent | Additive | Outcome | Recommendation |
| POCl₃ (Neat) | None | Slow reaction, requires high heat. | Avoid (Decomposition risk).[2] |
| POCl₃ | N,N-Dimethylaniline | Accelerates reaction, acts as acid scavenger. | Recommended (Standard).[2] |
| POCl₃ | PCl₅ | Very aggressive. | Use only for unreactive substrates. |
| SOCl₂ | DMF (Cat.) | Often fails for this specific scaffold. | Not Recommended. |
References
-
Hanefeld, U., et al. (1996). "One-pot synthesis of substituted pyrazolo[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Fotsch, C., et al. (2012). "Synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of Lck." Bioorganic & Medicinal Chemistry Letters. (Discussion of N1 vs N2 alkylation selectivity). Link
-
Smith, J., et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." ACS Omega.[5] (Mechanistic detail on Ion Pairs in alkylation). Link
-
Burger, A., et al. (2021). "Discovery of Bruton's Tyrosine Kinase Inhibitor Ibrutinib: Synthesis and Optimization." Journal of Medicinal Chemistry. (Practical application of the scaffold synthesis). Link
Sources
Technical Support Center: Purification of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the dedicated technical support guide for the purification of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a class of compounds, pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including their roles as kinase inhibitors, which makes achieving high purity essential for accurate biological evaluation and clinical progression.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting and a rationale for methodological choices, ensuring you can adapt and refine your purification strategies for optimal results.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound.
Issue 1: My compound is "oiling out" or precipitating as an amorphous solid during recrystallization.
Question: I've attempted to recrystallize my crude this compound, but instead of forming crystals, it separates as an oil or a fine, non-crystalline powder. What's happening and how can I fix it?
Answer:
This is a common problem often caused by one of two factors: rapid supersaturation or the presence of impurities that inhibit the formation of an ordered crystal lattice.
Possible Causes & Solutions:
-
Cooling Too Quickly: Rapid cooling doesn't allow sufficient time for molecules to align into a crystal lattice, causing them to crash out of the solution as a disordered solid or oil.
-
Solution: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize yield.[3]
-
-
Solution is Too Concentrated (Supersaturated): If the concentration of the solute is too high, it can lead to rapid precipitation.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture until it fully redissolves. Then, proceed with the slow cooling method described above.[3]
-
-
Inhibitory Impurities: Sometimes, even small amounts of impurities can disrupt the crystallization process.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites, which can initiate crystal growth.[3]
-
Solution 2: Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[3]
-
Solution 3: Pre-Purification: If the crude material is very impure, a preliminary purification step may be necessary. A quick "plug" filtration through a short column of silica gel can remove baseline impurities before attempting recrystallization.
-
Issue 2: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
Question: When I run a TLC of my this compound on silica gel, I get a long, vertical streak instead of a compact spot. This translates to broad, overlapping peaks in my column chromatography. Why does this happen?
Answer:
This is a classic sign of an undesirable interaction between a basic compound and the acidic stationary phase. The pyrazolo[3,4-d]pyrimidine core contains basic nitrogen atoms that can strongly and sometimes irreversibly bind to the acidic silanol groups (Si-OH) on the surface of silica gel. This causes the streaking (tailing) you observe.
Possible Causes & Solutions:
-
Acid-Base Interaction with Silica: The primary cause is the Lewis acid-base interaction between your basic nitrogen heterocycle and the acidic silica.
-
Solution 1: Add a Basic Modifier: This is the most common and effective solution. Add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (eluent).[3][4] The modifier will neutralize the acidic sites on the silica, allowing your compound to elute cleanly and form compact spots/peaks.
-
Solution 2: Use an Alternative Stationary Phase: If streaking persists even with a modifier, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[3]
-
-
Inappropriate Solvent System: While the acid-base interaction is the main issue, an unoptimized solvent system can worsen the problem.
-
Solution: Develop your solvent system using TLC (with the added basic modifier) to find an eluent that gives your target compound a retention factor (Rf) between 0.2 and 0.4 for optimal separation.[5]
-
Workflow for Overcoming Streaking in Column Chromatography
Caption: Decision tree for troubleshooting streaking of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a purification method: recrystallization or column chromatography?
A1: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is often preferred when the crude product has a relatively high purity (>85-90%) and the impurities have different solubility profiles from your desired compound. It is scalable and can be more cost-effective for large quantities. For this compound, solvents like ethanol or dioxane have been successfully used.[6][7][8]
-
Flash Column Chromatography is the method of choice when the crude mixture is complex, containing multiple components with similar polarities, or when impurities have similar solubility to the product. It offers much higher resolving power than recrystallization.[5][9]
A general workflow is to first assess the crude product's complexity by TLC or ¹H NMR. If one major spot (product) and minor, well-separated spots (impurities) are visible on TLC, recrystallization is a good first choice. If many spots are present or they are close to the product spot, chromatography is necessary.
General Purification Workflow
Caption: High-level decision workflow for purification method selection.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The process should always start with Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.4, while maximizing the separation from all impurities.[5]
| Solvent System (v/v/v) | Polarity | Target Compounds & Notes |
| Petroleum Ether / Ethyl Acetate / Triethylamine | Low to Medium | Good starting point. The ratio can be varied (e.g., 80:10:1 to 60:10:1) to elute compounds of different polarities. The triethylamine is crucial for preventing streaking.[4] |
| Dichloromethane / Methanol | Medium to High | A stronger eluent system for more polar pyrazolopyrimidines or stubborn impurities. Start with a low percentage of methanol (1-2%) and increase as needed. |
| Ethyl Acetate / Hexane | Low to Medium | A common, less toxic alternative to Dichloromethane. The ratio is adjusted based on polarity. |
Q3: this compound has poor aqueous solubility. How does this impact purification?
A3: The low water solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a well-documented property.[10][11] This characteristic can be leveraged during the purification process.
-
Aqueous Work-up: After synthesis, the crude product can often be precipitated by pouring the reaction mixture into ice water. The resulting solid can be filtered off, providing a significant initial purification from water-soluble reagents and byproducts.[8][12]
-
Recrystallization: The low aqueous solubility makes solvent systems like ethanol/water mixtures potentially effective for recrystallization. The compound will be soluble in the organic solvent but will precipitate upon the addition of water (the "anti-solvent").
-
Chromatography: This property means that normal-phase chromatography (e.g., silica or alumina) is generally more straightforward than reverse-phase chromatography, which uses highly aqueous mobile phases where the compound may not be soluble.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard procedure for purifying moderately clean crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify crude material with multiple impurities or to resolve issues with streaking.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol) that includes 1% triethylamine (TEA). Aim for an Rf of ~0.3 for the target compound.[3][5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent (e.g., petroleum ether). Ensure the silica bed is compact and level.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Dry loading generally provides superior resolution compared to wet loading for pyrazolopyrimidines.[5]
-
-
Elution: Carefully add the pre-mixed eluent (containing 1% TEA) to the column. Apply positive pressure (e.g., with air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Construction of Pyrazolo[1,5-a]pyrimidines and Pyrimido[1,2- b]indazoles with Calcium Carbide. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Office of Scientific and Technical Information. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Scaffolds for Favorable ADMET Properties
Introduction: The Promise and Problems of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As an isostere of adenine, it effectively mimics the hinge-binding interactions of ATP within the active sites of numerous protein kinases.[1][2][3] This has led to its extensive development as a framework for potent inhibitors of targets like Src, Abl, CDKs, and EGFR, showing promise in oncology and other therapeutic areas.[3][4][5][6]
However, the journey from a potent inhibitor to a viable drug candidate is frequently obstructed by poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Researchers often encounter significant hurdles, particularly with the characteristically low aqueous solubility and unpredictable metabolic fate of this heterocyclic system.[7][8][9][10][11]
This guide serves as a technical support resource, structured in a question-and-answer format, to directly address common experimental challenges. It provides not just protocols, but the underlying rationale for troubleshooting and optimizing your pyrazolo[3,4-d]pyrimidine series to achieve a superior drug-like profile.
Troubleshooting Guides & FAQs
Section 1: Poor Aqueous Solubility
This is the most frequently encountered issue with the pyrazolo[3,4-d]pyrimidine scaffold, adversely affecting bioavailability and complicating in vitro and in vivo testing.[1][12][13]
Question: My lead compound has potent enzymatic activity but is practically insoluble in aqueous buffers (<1 µg/mL). How can I improve its solubility for further testing?
Answer: Poor solubility is intrinsic to the flat, aromatic, and often rigid nature of the pyrazolo[3,4-d]pyrimidine core. You have two primary paths forward: chemical modification (medicinal chemistry) and formulation strategies.
Strategy 1: Chemical Modification - The Prodrug Approach
The prodrug strategy is a highly effective method to transiently append a solubilizing group to your parent molecule.[7][9][12][14] This approach improves solubility for administration and absorption, after which in vivo enzymatic cleavage releases the active drug.
-
Causality: By attaching a polar, ionizable moiety (like an N-methylpiperazino group linked via a cleavable carbamate), you dramatically increase the molecule's interaction with water, thereby boosting solubility.[7][12] The key is to select a linker that is stable in buffer but readily hydrolyzed by plasma esterases.[9]
-
Troubleshooting & Experimental Validation:
-
Select a Modification Site: The secondary amine at the C-4 position is often an ideal handle for prodrug modification without disrupting kinase hinge-binding interactions.[7]
-
Synthesize the Prodrug: A common method involves reacting the parent compound with triphosgene, followed by a linker (e.g., 2-bromoethanol), and finally the solubilizing moiety (e.g., N-methylpiperazine).[12]
-
Confirm Solubility Enhancement: Perform a thermodynamic solubility test (see Protocol 1 ). A successful prodrug should show a multi-fold increase in aqueous solubility. For example, a parent drug with <0.01 µg/mL solubility could be improved to >5 µg/mL.[12]
-
Assess Stability: Evaluate the prodrug's stability in phosphate buffer (pH 7.4) and its hydrolysis rate in human plasma to ensure it releases the parent drug effectively in vivo.[9][12]
-
Strategy 2: Formulation - Amorphous Solid Dispersions
If you wish to advance the parent compound without chemical modification, formulation offers a powerful alternative. Creating an amorphous solid dispersion, where the drug is molecularly dispersed in a hydrophilic polymer, can significantly enhance apparent solubility.[1][15]
-
Causality: The crystalline form of a drug is highly stable and requires significant energy to dissolve. By dispersing the drug in an amorphous state within a polymer matrix, you disrupt the crystal lattice, making it much easier for water to solvate individual drug molecules.[1]
-
Troubleshooting & Experimental Validation:
-
Polymer Screening: Screen a panel of pharmaceutically acceptable polymers (e.g., PVPVA, Pluronic F-68, Tween 80).[16] A miniaturized inkjet printing method can rapidly create and screen dozens of drug-polymer formulations using only micrograms of your compound.[1][15]
-
Assess Apparent Solubility: Dispense the drug-polymer formulations into a 96-well plate, evaporate the solvent, and then reconstitute in buffer. Measure the concentration of the dissolved drug via UV-Vis spectroscopy or LC-MS.
-
Confirm Activity: Re-run your primary bioassay (e.g., cell viability) with the most soluble formulations to ensure the polymer is inert and the drug retains its potency. Enhanced cytotoxic effects are often observed due to the improved solubility.[1][16]
-
| Strategy | Pros | Cons | Best For |
| Prodrug Approach | Covalent modification, high solubility increase, potential for improved permeability.[9] | Requires additional synthesis, potential for altered pharmacology of the prodrug itself. | Early-to-late stage lead optimization when chemical modification is feasible. |
| Solid Dispersion | No chemical change to the API, rapid screening possible, can be used for in vivo studies.[1][16] | Formulation-dependent, potential for physical instability (recrystallization). | Preclinical studies where oral formulation is needed for a specific, unmodified compound. |
Section 2: Low Permeability & High Efflux
Question: My compound has good solubility after modification, but it still shows poor cellular activity and low oral absorption in animal models. What could be the issue?
Answer: This profile strongly suggests a permeability problem. The compound may not be efficiently crossing the intestinal or cell membranes, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting & Experimental Validation:
-
Assess Passive Permeability: The first step is to determine the compound's intrinsic ability to diffuse across a lipid bilayer. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess this (see Protocol 2 ).[9][12]
-
Data Interpretation:
-
High Pe (>10 x 10⁻⁶ cm/s): Permeability is not likely the issue.
-
Low Pe (<1 x 10⁻⁶ cm/s): The compound has poor passive permeability.
-
-
-
Investigate Efflux: If passive permeability is moderate to high but cellular accumulation is low, efflux is a likely culprit.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[17]
-
-
Structural Modifications to Improve Permeability:
-
Reduce Polar Surface Area (PSA) and H-Bond Donors: While seemingly counterintuitive to solubility efforts, a balance must be struck. High PSA (>140 Ų) and more than 5 H-bond donors are often associated with poor permeability. Analyze your scaffold and consider modifications that mask polar groups without sacrificing the necessary interactions for target binding.
-
Introduce Lipophilic Moieties: Strategically adding small, lipophilic groups can improve membrane partitioning. Structure-activity relationship (SAR) studies have shown that substituents at the C-4 and C-6 positions can be tuned to balance potency and permeability.[18][19]
-
Section 3: Metabolic Instability
Question: My compound shows promising in vitro data but has a very short half-life and high clearance in pharmacokinetic studies. How can I identify and address metabolic liabilities?
Answer: The pyrazolo[3,4-d]pyrimidine scaffold is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, primarily the CYP3A family.[20] Common metabolic pathways include oxidative dechlorination and N-dealkylation.[20]
Troubleshooting & Experimental Validation:
-
Assess In Vitro Metabolic Stability: Use a Human Liver Microsome (HLM) stability assay to determine the compound's intrinsic clearance (see Protocol 3 ).[10][20]
-
Data Interpretation: A half-life (t½) of <30 minutes in HLM suggests high intrinsic clearance and likely rapid metabolism in vivo.
-
-
Identify "Metabolic Hotspots":
-
Metabolite Identification Studies: Incubate your compound with HLMs and NADPH, and analyze the resulting mixture by LC-MS/MS. Look for mass shifts corresponding to known metabolic reactions (e.g., oxidation, dealkylation). Studies have shown that for chloro-substituted pyrazolo[3,4-d]pyrimidines, the dehalogenated metabolite can account for over 85% of the total metabolism.[20]
-
Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to identify which CYP isoform (e.g., CYP3A4) is primarily responsible for the metabolism.[20]
-
-
Block Metabolic Liabilities: Once a hotspot is identified, you can make targeted chemical modifications.
-
Example: If an N-alkyl group is being dealkylated, consider replacing it with a more stable group (e.g., a cyclopropyl moiety) or moving it to a less accessible position. If a phenyl ring is being hydroxylated, introducing a fluorine atom at that position can block the oxidation.
-
Caption: A decision-making workflow for troubleshooting common ADMET issues.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of the compound (e.g., 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water), and determine the concentration using a pre-calibrated LC-MS or HPLC-UV method.[12]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Prepare a solution of your compound (e.g., 100 µM) in PBS at pH 7.4. Add this solution to the wells of a 96-well donor plate.
-
Membrane Coating: Hydrate the filter on a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Incubation: Place the acceptor plate on top of the donor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the known surface area, well volume, and incubation time.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation: Prepare a solution of your compound (typically 1 µM final concentration) in buffer. Prepare an HLM suspension (typically 0.5 mg/mL final concentration) and an NADPH regenerating system.
-
Incubation: Pre-warm the compound and HLM suspension at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.
Caption: Key positions on the scaffold for ADMET property modulation.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. Available at: [Link]
-
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]
-
Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]
-
CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available at: [Link]
-
Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed. Available at: [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]
-
Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment. PubMed. Available at: [Link]
-
A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PMC. Available at: [Link]
-
A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers. Available at: [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]
-
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. RSC. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. PMC. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. PMC. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC. Available at: [Link]
-
Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. Available at: [Link]
-
A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. Available at: [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents [tips.sums.ac.ir]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of Pyrazolo[3,4-d]pyrimidine Ligands
Status: Operational Operator: Senior Application Scientist Topic: Optimization of Docking Parameters for ATP-Competitive Kinase Inhibitors Reference ID: PYR-DOCK-OPT-2026
Mission Statement
Welcome to the technical support hub for pyrazolo[3,4-d]pyrimidine scaffolds. This guide addresses the specific computational challenges associated with this privileged structure, which serves as a bioisostere for the adenine ring of ATP. Our goal is to transition your workflow from "black-box docking" to a physics-driven, self-validating protocol.
Module 1: Ligand Preparation & Tautomerism
User Question: "I am docking a series of pyrazolo[3,4-d]pyrimidines, but the top-ranked poses fail to form the expected hydrogen bonds with the kinase hinge region. What is going wrong?"
Diagnosis: The Tautomer Trap
The pyrazolo[3,4-d]pyrimidine core is amphoteric. The most common failure mode is docking the wrong tautomer. The pyrazole ring nitrogens (N1 and N2) can exchange protons. If you dock the
Technical Protocol
-
Generate States: Do not rely on the input SMILES string. You must generate all reasonable tautomers and ionization states at pH
. -
The Hinge Rule: In the ATP-binding pocket, the kinase hinge region typically acts as a donor-acceptor-donor (DAD) or donor-acceptor (DA) system.
-
Adenine mimicry: The pyrazolo[3,4-d]pyrimidine N1 usually accepts a hydrogen bond from the backbone amide (e.g., Met, Leu), while the exocyclic amine (if present at C4) donates to the backbone carbonyl.
-
-
Software Configuration:
-
Schrödinger LigPrep: Enable "Generate Tautomers."
-
OpenBabel: Use --gen3d -p 7.4.
-
Workflow Visualization
Figure 1: Ligand preparation workflow emphasizing the critical tautomer enumeration step necessary for pyrazolo[3,4-d]pyrimidine scaffolds.
Module 2: Receptor Grid & Solvation
User Question: "My ligand fits sterically, but the binding energy is lower than expected compared to experimental
Diagnosis: The Desolvation Penalty vs. Water Bridges
Kinase active sites are rarely vacuums. Removing all water molecules is a "brute force" error.
-
Gatekeeper Waters: Many kinases (e.g., Src, CDK2, EGFR) have a conserved water molecule behind the "gatekeeper" residue or near the DFG motif.
-
Bridging Waters: Pyrazolo[3,4-d]pyrimidines often utilize a water molecule to bridge the interaction between the scaffold and residues like Thr or Glu in the back pocket. Removing this water forces the ligand to pay a high desolvation penalty without the compensatory H-bond enthalpy.
Technical Protocol
-
Cluster Analysis: Superimpose 3-5 crystal structures of your target kinase. Identify water molecules that appear in identical positions (within 1.0 Å) across all structures.
-
Grid Generation:
-
Toggle: Set these conserved waters as "Toggleable" or "Optional" in the grid generation (e.g., Glide GridGen). This allows the docking program to keep the water if it helps binding, or displace it if the ligand has a bulky substituent that occupies that space.
-
Enthalpic Reward: Assign a specific entropic/enthalpic reward for displacing unstable waters (e.g., using WaterMap or Grid Inhomogeneous Solvation Theory).
-
Data Summary: Water Strategy
| Feature | Action | Rationale |
| Surface Waters | Remove | High mobility; negligible contribution to binding specificity. |
| Hinge Region Waters | Analyze | Usually displaced by the pyrazolo[3,4-d]pyrimidine core (adenine mimic). |
| Catalytic Lys/Glu Waters | Keep/Toggle | Often form critical bridges; removal creates an artificial vacuum. |
| Gatekeeper Waters | Keep | Structural waters that stabilize the active site conformation. |
Module 3: Docking Algorithms & Constraints
User Question: "I am getting high scores, but the poses are flipped 180° relative to the known binding mode. How do I fix this?"
Diagnosis: Scoring Function Bias
Standard scoring functions (e.g., Vina, Glide SP) are non-directional. They optimize for geometric fit and hydrophobic contact. The pyrazolo[3,4-d]pyrimidine scaffold is roughly symmetrical in shape but asymmetrical in electrostatics. Without guidance, the algorithm may place the hydrophobic C4-substituent in the hydrophilic ribose pocket.
Technical Protocol
-
Positional Constraints (The Anchor):
-
Define a Hydrogen Bond Constraint on the hinge region backbone amide (e.g., Met341 in c-Src).
-
Require that at least one constraint be satisfied for a pose to be saved.
-
-
Core Constraints (Scaffold Hopping):
-
If you have a co-crystal structure of a similar inhibitor (e.g., PP1, PP2, or Ibrutinib), use a Maximum Common Substructure (MCS) constraint. This forces the pyrazolo[3,4-d]pyrimidine core to overlap with the crystallographic adenine/inhibitor core, while allowing the side chains to flex.
-
Decision Logic: Constraint Application
Figure 2: Decision tree for applying docking constraints to ensure biological relevance of the pyrazolo[3,4-d]pyrimidine core placement.
Module 4: Post-Docking Validation & Rescoring
User Question: "My docking scores are -9.5 kcal/mol for both active and inactive compounds. The scoring function isn't discriminating. What is the next step?"
Diagnosis: The Scoring Ceiling
Docking scores are optimized for speed, not precise affinity prediction. They often fail to account for:
-
Strain Energy: The ligand might be in a high-energy conformation to fit the pocket.
-
Solvation Effects: The cost of desolvating the polar nitrogens of the pyrimidine ring.
Technical Protocol: MM-GBSA Rescoring
Do not rely on the raw docking score (e.g., GlideScore or Vina Score) for the final ranking.
-
Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area):
-
Run a minimization of the docked complex.[1]
-
Calculate
. -
Insight: This method uses an implicit solvent model and allows the protein active site to relax around the ligand, providing a much more accurate ranking for congeneric series like pyrazolo[3,4-d]pyrimidines.
-
-
RMSD Validation:
References
-
Tautomerism & Binding Modes
-
Rescoring Protocols (MM-GBSA)
-
Conserved Water Molecules
-
Docking Parameter Optimization
- Modified AutoDock for accurate docking of protein kinase inhibitors. (2008). Discusses the specific parameter adjustments required for ATP-competitive inhibitors to handle hydrogen bonding correctly.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Towards Ligand Docking Including Explicit Interface Water Molecules | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of docking and QM/MM-GBSA rescoring to screen for novel Myt1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MM-GB/SA Rescoring of Docking Poses | Springer Nature Experiments [experiments.springernature.com]
- 10. Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of conserved water molecules in the catalytic domain of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, reproducible, and scalable process.
Section 1: Reaction Control and Optimization
The synthesis of this compound typically involves the cyclization of a substituted aminopyrazole with a suitable one-carbon source. While straightforward on a lab scale, scaling up this transformation introduces challenges related to reaction kinetics, heat management, and mass transfer.
Q1: We are observing a decrease in yield and an increase in impurities upon scaling up the cyclization reaction. What are the likely causes and how can we mitigate them?
A1: This is a common issue when moving to larger reactors. The primary culprits are often related to inadequate mixing and poor heat transfer.
-
Causality: In a larger reaction vessel, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated from an exothermic reaction. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, promoting side reactions and degradation of both starting materials and the product.[1] Inefficient mixing can result in poor distribution of reactants, leading to localized areas of high concentration, which can also favor impurity formation.[2]
-
Troubleshooting and Protocol:
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Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy. For example, if using a reactive electrophile, add it subsurface over a period of time. This allows the heat of reaction to be managed more effectively.
-
Optimize Agitation: Ensure the agitator design and speed are sufficient to maintain a homogeneous mixture. The goal is to achieve good top-to-bottom turnover within the reactor.[2] You may need to consult with a chemical engineer to model the mixing in your specific reactor.
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Solvent Selection: A higher-boiling point solvent can allow for better temperature control at atmospheric pressure. However, ensure the chosen solvent does not lead to new impurity profiles and is easily removable during work-up.
-
Reaction Concentration: While a more concentrated reaction may seem more efficient, it can exacerbate heat transfer issues. Consider a more dilute reaction mixture to better control the exotherm.
-
Q2: Our reaction appears to stall before reaching full conversion at a larger scale. What factors should we investigate?
A2: Incomplete conversion at scale, when the lab-scale reaction goes to completion, often points to mass transfer limitations or catalyst deactivation.
-
Causality: If your reaction involves a solid reagent or catalyst, its suspension and contact with the dissolved reactants are critical. Inadequate mixing can lead to the settling of solids, effectively removing them from the reaction.[2] For reactions involving a catalyst, impurities present in larger quantities of starting materials or solvents can act as poisons, deactivating the catalyst prematurely.
-
Troubleshooting and Protocol:
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Agitation Study: As with yield issues, evaluate your mixing efficiency. Ensure solid reagents are fully suspended throughout the reaction.
-
Catalyst Loading: If using a catalyst, consider a modest increase in its loading to compensate for any potential deactivation. However, this should be done cautiously as it can impact the impurity profile and downstream processing.
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Raw Material Qualification: Scrutinize the quality of your starting materials and solvents at the new scale. Higher volumes may introduce impurities that were negligible at the lab scale.
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In-Process Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to track the reaction progress and identify the point at which it stalls. This data can help diagnose the issue more effectively.
-
Section 2: Work-up and Isolation
The transition from a lab-scale work-up to a large-scale process requires careful consideration of phase separations, extractions, and product isolation to ensure efficiency and safety.
Q3: We are experiencing difficulties with phase separation during the aqueous work-up at a larger scale, leading to emulsion formation. How can we improve this?
A3: Emulsion formation is a frequent challenge during the scale-up of extractions, significantly complicating the work-up procedure.
-
Causality: The increased energy input from larger-scale mixing equipment can create stable emulsions, especially if fine particulate matter is present or if the pH of the aqueous phase is near the pKa of any of the components.
-
Troubleshooting and Protocol:
-
Adjust pH: A slight adjustment of the aqueous phase pH, moving it further away from the pKa of your product and impurities, can often break emulsions.
-
Brine Wash: Incorporate a wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
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Solvent Choice: If possible, consider a different extraction solvent with a greater density difference from water and lower mutual solubility.
-
Temperature Modification: Gently warming the mixture (if the product is stable) can sometimes decrease the viscosity and aid in phase separation.
-
Minimize Agitation: During the extraction, use a lower agitation speed that is just sufficient for adequate mixing without creating a stable emulsion.
-
Section 3: Purity and Impurity Profile
Controlling the impurity profile is critical for any active pharmaceutical ingredient (API). As the scale of production increases, the management of impurities becomes more complex.
Q4: We have identified a new, unknown impurity in our scaled-up batches that was not present at the lab scale. How should we approach its identification and control?
A4: The appearance of new impurities upon scale-up is a significant concern and requires a systematic investigation.
-
Causality: New impurities can arise from several sources: longer reaction times, higher reaction temperatures due to poor heat transfer, impurities in starting materials that are now present in larger quantities, or interactions with the materials of construction of the larger reactor.
-
Troubleshooting and Protocol:
-
Impurity Identification: Isolate the impurity using preparative chromatography and characterize its structure using techniques like NMR and mass spectrometry.
-
Forced Degradation Studies: Conduct stress studies on your starting materials, intermediates, and final product under various conditions (acid, base, heat, light, oxidation) to understand potential degradation pathways and see if the new impurity can be generated.
-
Raw Material Analysis: Thoroughly analyze all starting materials and solvents used in the scaled-up batch for any new or higher levels of impurities compared to the lab-scale materials.
-
Process Parameter Review: Carefully review the batch records from the scaled-up production, paying close attention to any temperature excursions, extended reaction times, or deviations from the intended process.
-
Control Strategy: Once the source of the impurity is identified, a control strategy can be implemented. This may involve tightening the specifications for a starting material, modifying the reaction conditions to minimize its formation, or developing a purification step to remove it.[3]
-
| Potential Impurity Source | Mitigation Strategy |
| Starting Material Impurity | Tighten specifications of raw materials. |
| Process-Related Impurity | Optimize reaction conditions (temperature, time). |
| Degradation Product | Modify work-up or storage conditions. |
Section 4: Crystallization and Polymorphism
The final crystallization step is crucial for defining the purity, physical properties, and stability of the this compound.
Q5: Our crystallization process is inconsistent at a larger scale, leading to variations in crystal form and particle size. How can we develop a more robust crystallization protocol?
A5: Achieving consistent crystallization at scale is a common and critical challenge in API manufacturing. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the drug's properties.[4][5][6][7]
-
Causality: The cooling rate, agitation, and level of supersaturation are more difficult to control in a large vessel, leading to uncontrolled nucleation and crystal growth. This can result in the formation of different polymorphs or a wide particle size distribution.[]
-
Troubleshooting and Protocol:
-
Solubility Curve Generation: Determine the solubility of your product in the chosen solvent system at various temperatures. This is essential for designing a controlled crystallization process.
-
Metastable Zone Width (MSZW) Determination: The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth.
-
Seeding Strategy: Develop a seeding protocol where a small amount of the desired crystalline form is added to the supersaturated solution. This encourages the growth of the desired polymorph and can lead to a more uniform particle size.[]
-
Controlled Cooling Profile: Implement a programmed cooling profile rather than simply allowing the batch to cool at an uncontrolled rate. A slower cooling rate generally favors the growth of larger, more uniform crystals.
-
Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms of your compound and their relative stabilities. This will inform the development of a crystallization process that consistently produces the most stable and desired form.[4][5][6][7]
-
Q6: We are observing "oiling out" of our product during the initial stages of crystallization at scale. What causes this and how can it be prevented?
A6: "Oiling out," where the product separates as a liquid phase before crystallizing, is detrimental to achieving a pure and crystalline final product.
-
Causality: This typically occurs when the level of supersaturation is too high, or the temperature is above the melting point of a solvate or a less stable polymorph. The oil that forms can trap impurities and often leads to an amorphous or poorly crystalline final product.
-
Troubleshooting and Protocol:
-
Reduce Supersaturation: Start the crystallization from a more dilute solution or cool the solution more slowly to avoid creating a high level of supersaturation.
-
Increase Seeding Temperature: Add seed crystals at a higher temperature, closer to the solubility curve, to encourage direct crystallization rather than oiling out.
-
Solvent System Modification: The addition of an anti-solvent or a change in the solvent system can sometimes prevent oiling out by altering the solubility profile.
-
Agitation: Ensure good mixing to maintain a homogeneous solution and prevent localized areas of high supersaturation.
-
Diagrams and Workflows
General Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Impurity Formation
Caption: A decision tree for troubleshooting the source of a new impurity during scale-up.
References
Sources
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. mt.com [mt.com]
- 3. baertschiconsulting.com [baertschiconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsra.net [ijsra.net]
- 6. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Scaffold Analysis: Pyrazolo[3,4-d]pyrimidine vs. Purine in Kinase Inhibitor Design
[1]
Introduction: The Battle for the Hinge Region
In the realm of kinase inhibitor discovery, the purine ring of ATP (adenosine triphosphate) is the evolutionary template. However, direct mimics of the endogenous purine often suffer from poor intellectual property (IP) position and promiscuous binding profiles. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a premier "privileged structure," offering a bioisostere that retains critical hinge-binding vectors while introducing unique vectors for selectivity and physicochemical optimization.
This guide objectively compares these two dominant scaffolds, analyzing their structural nuances, binding kinetics, and utility in modern drug design (e.g., covalent inhibitors like Ibrutinib and "bumped" kinase chemical genetics).
Structural Anatomy & Bioisosterism
To understand the functional divergence, we must first map the atomic substitution. The pyrazolo[3,4-d]pyrimidine system acts as a 7-deaza-8-aza-purine analog (depending on numbering conventions), effectively replacing the imidazole ring of purine with a pyrazole.
Chemical Architecture[2][3]
-
Purine (Endogenous): Composed of a pyrimidine ring fused to an imidazole ring. Key hydrogen bond acceptor (N7) and donor (N9-H) are critical for water-mediated networks.
-
Pyrazolo[3,4-d]pyrimidine (Synthetic): Composed of a pyrimidine ring fused to a pyrazole ring.[1] The N-N bond in the 5-membered ring alters the electronic distribution and removes the N7 acceptor, often replacing it with a carbon (C7 equivalent).
Visualization: Scaffold Comparison
The following diagram illustrates the atom-mapping and numbering differences critical for Structure-Activity Relationship (SAR) studies.
Figure 1: Structural relationship between the endogenous purine core and the synthetic pyrazolo[3,4-d]pyrimidine bioisostere.
Binding Modes & Mechanistic Insights
While both scaffolds target the ATP-binding pocket, their interaction modes diverge significantly, influencing residence time and selectivity.
Standard Hinge Binding (The "ATP Mimic")
Both scaffolds typically anchor to the kinase hinge region via a bidentate or tridentate hydrogen bond network:
-
Purine: Uses N1 (acceptor) and the exocyclic amine at C6 (donor).
-
Pyrazolo: Mimics this using the pyrimidine ring nitrogen (N5) and the exocyclic amine at C4.
-
Impact: This conservation allows pyrazolo compounds to potently inhibit a broad range of kinases (e.g., Src, Hck, Lck).
The "Flipped" Binding Mode (Expert Insight)
A critical distinction observed in recent crystallographic studies (e.g., with Protein Kinase D inhibitors) is the ability of pyrazolo[3,4-d]pyrimidines to bind in a 180° flipped orientation relative to ATP.
-
Mechanism: When bulky hydrophobic groups are introduced at the C3 position (equivalent to purine C8), steric clashes with the "gatekeeper" residue or the back of the pocket can force the scaffold to flip.
-
Consequence: This presents the N1/N2 pyrazole nitrogens to the hinge instead of the pyrimidine nitrogens, creating a unique selectivity filter that purines rarely access due to the fixed N7/N9 geometry.
Covalent Targeting (The Ibrutinib Case)
The pyrazolo[3,4-d]pyrimidine scaffold is the backbone of Ibrutinib , the first-in-class BTK inhibitor.
-
Design Logic: The scaffold rigidly orients an acrylamide warhead to form a covalent bond with Cys481 in BTK.
-
Advantage vs. Purine: The C3 and N1 positions on the pyrazole ring offer vectors to fine-tune the angle of attack for the warhead, optimizing
(inactivation efficiency).
Performance Comparison: Selectivity & Potency
The choice between scaffolds often dictates the selectivity profile. The table below summarizes key performance metrics derived from experimental data (e.g., PP1/PP2 vs. Roscovitine analogs).
Table 1: Comparative Performance Metrics
| Feature | Purine Scaffold | Pyrazolo[3,4-d]pyrimidine |
| Primary Target Class | CDKs, broad Kinome (e.g., Roscovitine) | Src Family, BTK, Tec Family (e.g., PP2, Ibrutinib) |
| H-Bond Capability | High (N7 is a key acceptor) | Modified (Lacks N7 acceptor; C3 is lipophilic) |
| Solubility | Generally Moderate (Hydrophilic core) | Variable (Often lower aq. solubility due to lipophilic C3/N1) |
| Selectivity Strategy | Side-chain decoration at C2/C6/N9 | "Bumped" Inhibitors (Analog-Sensitive Kinases) |
| Metabolic Stability | Susceptible to oxidation/deamination | Generally higher stability (C-C bond vs N-C) |
The "Bump-Hole" Strategy (Chemical Genetics)
Pyrazolo[3,4-d]pyrimidines (specifically 1-NM-PP1 and 1-NA-PP1 ) are the gold standard for "Analog-Sensitive" (AS) kinase technology.
-
Method: A kinase is engineered with a small gatekeeper residue (Space-creating mutation).
-
Ligand: A pyrazolo inhibitor with a bulky group (e.g., naphthyl, tert-butyl) at the C3 position is used.
-
Result: The bulky inhibitor cannot bind wild-type kinases (steric clash) but fits perfectly into the mutant. Purines are less commonly used here due to synthetic difficulty in introducing bulky groups at the C8 position without disrupting the electronic character.
Experimental Validation Protocols
To objectively select between these scaffolds, researchers must validate binding affinity and kinetics. Below are two self-validating protocols.
Protocol 1: TR-FRET Binding Assay (LanthaScreen™)
Purpose: Determine
Workflow Diagram:
Figure 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for competitive binding analysis.
Step-by-Step Protocol:
-
Reagent Prep: Dilute Europium-labeled antibody/Kinase and AlexaFluor-647 labeled tracer (ATP-competitive probe) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plate: Prepare 10-point serial dilutions of Pyrazolo and Purine analogs in DMSO (Final DMSO < 1%).
-
Reaction: Add 5 µL compound + 5 µL Kinase/Ab mix + 5 µL Tracer to a white 384-well plate.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a plate reader (e.g., PHERAstar). Excitation: 337 nm. Emission 1: 615 nm (Europium). Emission 2: 665 nm (Tracer).
-
Analysis: Calculate Ratio (665/615). Plot vs. log[Inhibitor]. Fit to the Hill equation to derive
and convert to using the Cheng-Prusoff equation adapted for tracers.
Protocol 2: Surface Plasmon Resonance (SPR)
Purpose: Measure Residence Time (
-
Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) sensor chip.
-
Association: Inject scaffold analogs at 5 concentrations (0.1x to 10x
) for 120s. -
Dissociation: Switch to running buffer and monitor dissociation for 600s.
-
Comparison: Pyrazolo[3,4-d]pyrimidines with optimized hydrophobic contacts (C3-substituents) often show slower
rates compared to core purines due to enhanced van der Waals interactions in the back-pocket.
Conclusion & Strategic Recommendations
When to use Pyrazolo[3,4-d]pyrimidine:
-
IP Space: You need to escape crowded purine patent landscapes.
-
Covalent Design: You are targeting a cysteine in the hinge/P-loop (e.g., BTK, EGFR T790M) and need a rigid scaffold to position the warhead.
-
Chemical Genetics: You are designing "bumped" inhibitors for target validation (Analog-Sensitive kinases).
-
Solubility Issues: You require a scaffold that tolerates diverse lipophilic substitutions at C3 without abolishing hinge binding.
When to use Purine:
-
Endogenous Mimicry: You are targeting a highly conserved ATP pocket where "natural" water networks (involving N7) are essential for binding.
-
Metabolic Data: You have extensive ADME data on purine analogs and wish to stay within a "known" safety profile.
The pyrazolo[3,4-d]pyrimidine scaffold is not merely a replacement but an evolution of the purine core, offering superior synthetic tractability and unique binding geometries (flipped modes) that modern drug discovery demands.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances, 2020. Link
-
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 2017. Link
-
Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation. Oncotarget, 2015. Link
-
Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 2013. Link
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Scientific. Link
Technical Comparison Guide: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds vs. Methotrexate
[1]
Executive Summary & Chemical Context
Methotrexate (MTX) is the gold-standard antifolate, composed of a pteridine ring, a p-aminobenzoic acid linker, and a glutamic acid tail.[1] While highly effective in rheumatoid arthritis (RA) and various cancers, it is limited by dose-dependent toxicity (hepatotoxicity, myelosuppression) and acquired resistance (via DHFR gene amplification or transport defects).[1]
This compound is a "privileged scaffold" in medicinal chemistry.[1] By replacing the pteridine ring of MTX with this pyrazolo-pyrimidine core, researchers generate derivatives that:
-
Retain Antifolate Activity: Act as bioisosteres, binding to the ATP/folate pocket of DHFR.
-
Overcome Resistance: Exhibit higher lipophilicity, allowing passive diffusion in MTX-transport-deficient cells.[1]
-
Dual-Targeting: Possess inherent kinase inhibitory activity (e.g., Src, EGFR), offering a secondary mechanism of action unavailable to MTX.[1]
| Feature | Methotrexate (MTX) | This compound Derivatives |
| Core Scaffold | Pteridine | Pyrazolo[3,4-d]pyrimidine |
| Primary Target | DHFR (Dihydrofolate Reductase) | DHFR + Tyrosine Kinases (Src, EGFR) |
| Cell Entry | Active Transport (RFC1) | Passive Diffusion (Lipophilic) |
| Resistance Profile | Susceptible to RFC1 downregulation | Active in RFC1-deficient lines |
| Primary Indication | RA, Leukemia, Osteosarcoma | Experimental (Antitumor, Anti-inflammatory) |
Mechanism of Action (MoA) Comparison
Methotrexate: The Classical Pathway
MTX functions as a tight-binding inhibitor of DHFR (
This compound: The Dual-Pathway Modulator
Derivatives of this scaffold (specifically those with N-acyl amino acid side chains) mimic the MTX structure but engage targets differently:
-
DHFR Inhibition: The N1 and N2 nitrogens of the pyrazole ring align with Asp27 in the DHFR active site, mimicking the pteridine interaction.
-
Kinase Inhibition: The C4-amino and N5 positions function as an ATP-mimetic, inhibiting Src and EGFR kinases, which are often upregulated in MTX-resistant tumors.[1]
Caption: Fig 1.[1][2][3][4] Dual mechanism of Pyrazolo[3,4-d]pyrimidines vs. Single-target mechanism of MTX.
Comparative Performance Data
The following data aggregates findings from recent structure-activity relationship (SAR) studies comparing MTX to this compound derivatives (specifically Compound 7f and Compound 10e from cited literature).
A. Enzymatic Inhibition (Cell-Free)
| Compound | Target Enzyme | IC50 (µM) | Relative Potency |
| Methotrexate | DHFR (Human) | 5.57 ± 0.2 | Baseline (1.0x) |
| Pyrazolo Derivative (7e) | DHFR (Human) | 1.83 ± 0.1 | 3.0x More Potent |
| Pyrazolo Derivative (7f) | DHFR (Human) | 4.12 ± 0.3 | Comparable |
| Pyrazolo Derivative (15) | EGFR Kinase | 0.135 | High Potency (MTX: Inactive) |
B. Cellular Cytotoxicity (MCF-7 Breast Cancer)
| Compound | IC50 (µM) | Mechanism of Cell Death |
| Methotrexate | 12.40 | S-phase arrest (Purine starvation) |
| Pyrazolo Derivative (7f) | 4.62 | S-phase arrest + Apoptosis (Bax upregulation) |
| Pyrazolo Derivative (10e) | 11.00 | Broad spectrum cytotoxicity |
Key Insight: The pyrazolo derivative 7e demonstrated superior binding affinity to DHFR compared to MTX, likely due to enhanced hydrophobic interactions provided by the 3-methyl group within the active site pocket.
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds in your own lab, use the following validated protocols.
Protocol A: DHFR Inhibition Assay (Spectrophotometric)
Objective: Quantify the reduction of dihydrofolate to tetrahydrofolate by measuring absorbance decrease at 340 nm.
-
Reagents: Recombinant human DHFR, NADPH (cofactor), Dihydrofolic acid (substrate), Test compounds (dissolved in DMSO).
-
Setup:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]
-
Pre-incubate DHFR enzyme with this compound or MTX (0.01 – 100 µM) for 10 mins at 37°C.
-
-
Initiation: Add NADPH (100 µM) and Dihydrofolic acid (50 µM).
-
Measurement: Monitor absorbance decrease at 340 nm for 3 minutes (kinetic mode).
-
Calculation:
[1]
Protocol B: Selectivity Screening Workflow
This workflow distinguishes between general cytotoxicity (MTX-like) and targeted kinase inhibition (Pyrazolo-specific).[1]
Caption: Fig 2. Screening logic to differentiate antifolate vs. kinase inhibitor activity.
Safety & Toxicity Profile
A critical advantage of the this compound scaffold is its selectivity index (SI) .[1]
-
Normal Cell Toxicity: In WI38 (normal lung fibroblast) assays, specific pyrazolo derivatives (e.g., P1, P2) showed significantly lower toxicity compared to cancer lines, with SI values > 20.[1]
-
MTX Toxicity: MTX often affects all rapidly dividing cells (GI mucosa, bone marrow), resulting in a narrower therapeutic window.
-
Structural Advantage: The absence of the glutamate tail in many pyrazolo derivatives reduces polyglutamation-mediated retention in normal hepatocytes, potentially lowering long-term liver toxicity risks.[1]
Conclusion
The This compound scaffold represents a versatile, high-potency alternative to Methotrexate.[1]
-
Use MTX when established clinical protocols and cost-effectiveness are the primary drivers for RA or standard chemotherapy.[1]
-
Use Pyrazolo Derivatives in drug development pipelines targeting MTX-resistant phenotypes or when dual-mechanism (DHFR + Kinase) inhibition is required to prevent tumor escape.[1]
References
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines... as potential DHFR inhibitors. Taylor & Francis Online. Link
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations. MDPI Molecules. Link
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Link
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. NIH / PMC. Link
-
Comparative efficacy and safety of JAK inhibitors... and methotrexate. Frontiers in Immunology. Link
Sources
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- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazolo[3,4-d]pyrimidine Derivatives as Anti-proliferative Agents Against MCF-7 Cells
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable versatility in targeting a spectrum of biological entities. Its structural resemblance to the native purine ring allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous protein kinases.[1][2] This characteristic has propelled its investigation as a core moiety for developing potent inhibitors of enzymes that are often dysregulated in cancer. In the context of breast cancer, particularly the estrogen-receptor-positive MCF-7 cell line, derivatives of this scaffold have demonstrated significant anti-proliferative activity by modulating key signaling pathways essential for tumor growth and survival.
This guide provides a comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives, synthesizing data from multiple studies to offer a clear perspective on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation against MCF-7 cells.
Comparative Anti-proliferative Potency
The efficacy of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process. A lower IC50 value signifies a higher potency. The table below collates IC50 values for a selection of pyrazolo[3,4-d]pyrimidine derivatives against the MCF-7 human breast cancer cell line, providing a direct comparison of their anti-proliferative capabilities.
| Compound ID | Key Structural Features | IC50 (µM) against MCF-7 | Reference |
| 1d | Pyrazolo[3,4-d]pyrimidine scaffold | 1.74 | [3] |
| 18d | Hybrid of pyrazolopyrimidine and pyrazole | 1.45 | [4] |
| 24j | Potent PLK4 inhibitor | 0.36 | [5] |
| 7c | VEGFR-2/EGFR dual inhibitor | 5.90 | [6] |
| 8b | VEGFR-2/EGFR dual inhibitor | 6.40 | [6] |
| 7e (VEGFR-2/EGFR) | VEGFR-2/EGFR dual inhibitor | 7.00 | [6] |
| 7e (Antifolate) | Isostere of Methotrexate (MTX) | >50 | [7] |
| 7f | Arginine amino acid conjugate | 1.02 | [7] |
| 7e (Hydrazone) | Pyrazole hydrazone derivative | 7.60 | [8] |
| Compound 9 | Pyrazolo[3,4-d]pyrimidine derivative | 4.03 - 6.18 | |
| P1 | 3-methyl-1-phenyl substitution | 22.7 - 40.75 | [9] |
| P2 | 3-methyl-1-phenyl substitution | 22.7 - 40.75 | [9] |
| 11 | N-ethanediamine substitution | 3.60 µg/mL | [10] |
| 6d | 1-phenyl-4-benzylidenehydrazinyl | 0.0075 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to the nature and position of their substituents. Analysis of the compiled data reveals several key SAR trends:
-
Substitution at the N1 Position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. For instance, derivatives with a 1-phenyl group have shown potent activity.[11]
-
Modifications at the C4 Position: The C4 position is a critical site for interaction with target kinases. The introduction of anilino moieties at this position has been shown to enhance inhibitory activity against cyclin-dependent kinases (CDKs).[4] Furthermore, incorporating a benzylidene hydrazinyl group at C4 led to the discovery of a highly potent compound (6d) with an IC50 in the nanomolar range.[11] In another study, a sulfonamide group at this position was found to be beneficial for CDK2 inhibition.[12]
-
Hybrids and Conjugates: Creating hybrid molecules, such as those incorporating a pyrazole scaffold, can yield compounds with very potent activity, as seen with derivative 18d (IC50 = 1.45 µM).[4] Similarly, conjugating amino acids to the pyrazolo[3,4-d]pyrimidine core, as in the case of the arginine-bearing compound 7f (IC50 = 1.02 µM), can significantly enhance cytotoxicity.[7]
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives in MCF-7 cells are attributed to their ability to inhibit various protein kinases and enzymes that are crucial for cancer cell survival and proliferation.
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are transmembrane protein tyrosine kinases whose overexpression is implicated in many cancers.[4][13] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as dual inhibitors of these receptors.[6] By blocking the ATP-binding site, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazolo[3,4-d]pyrimidines.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process governed by CDKs and their cyclin partners.[4] Uncontrolled cell division, a hallmark of cancer, is often due to the dysregulation of CDKs. Pyrazolo[3,4-d]pyrimidines act as competitive inhibitors at the ATP-binding pocket of CDKs, particularly CDK2, leading to cell cycle arrest and preventing proliferation.[1][4] This mechanism is a key strategy in cancer therapy, and several derivatives have been specifically designed to target these kinases.[1]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides required for DNA replication.[7] By mimicking the structure of methotrexate, a classical antifolate drug, some pyrazolo[3,4-d]pyrimidine derivatives can act as potent DHFR inhibitors.[7] This inhibition depletes the cellular pool of thymidylate, leading to S-phase cell cycle arrest and apoptosis. Compound 7f, for example, not only inhibits DHFR but also induces the expression of pro-apoptotic proteins like Bax while diminishing the anti-apoptotic protein Bcl-2 in MCF-7 cells.[7]
Experimental Protocols: A Framework for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are paramount. The following section details the core methodologies for assessing the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Overall workflow for evaluating pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures that cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Causality: A range of concentrations is essential to determine the dose-dependent effect and calculate the IC50 value. The incubation period is chosen based on the expected time for the compound to exert its cytotoxic/cytostatic effects.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Causality: DMSO is a potent solvent for the water-insoluble formazan, allowing for accurate spectrophotometric measurement.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Causality: Washing with cold PBS removes any residual medium and enzymes and keeps the cells intact for fixation.
-
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while also preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at 37°C in the dark.
-
Causality: RNase A is crucial as it degrades any cellular RNA, ensuring that PI only binds to DNA, which prevents false positive signals.
-
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold is undeniably a highly promising platform for the development of anti-cancer agents targeting MCF-7 breast cancer cells. The extensive research into its derivatives has revealed potent compounds that operate through diverse and critical mechanisms, including the dual inhibition of EGFR/VEGFR-2, the blockade of cell cycle progression via CDK inhibition, and the induction of apoptosis through DHFR inhibition. The structure-activity relationship studies provide a rational basis for the future design of even more potent and selective inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising leads to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel hybrid molecules and combination therapies that leverage the multi-targeting capabilities of this versatile scaffold could pave the way for more effective treatments for breast cancer.
References
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El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(1), 1-17. [Link]
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Abdelgawad, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103526. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
-
El-Naggar, M., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Azhar Journal of Pharmaceutical Sciences, 64(1), 79-98. [Link]
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Wang, X., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10573-10583. [Link]
-
Gaber, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(35), 22855-22872. [Link]
-
Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]
-
Gaber, A. A., et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][6][14]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Journal of Chemical Technology and Metallurgy, 57(1), 79-92. [Link]
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Ghorab, M. M., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & Medicinal Chemistry Letters, 21(22), 6708-6713. [Link]
-
Bakr, R. B., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(23), 7177. [Link]
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Brancale, A., et al. (2004). Pyrazolo[3,4-d]pyrimidines endowed with antiproliferative activity on ductal infiltrating carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 14(6), 1469-1472. [Link]
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Eldehna, W. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 548-561. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 55(10), 2336-2349. [Link]
-
Aichele, D., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 14(1), 115-125. [Link]
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Ghorab, M. M., et al. (2011). ChemInform Abstract: Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential anti-Breast Cancer Agents. ChemInform, 42(32). [Link]
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Technical Guide: Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[3,4-d]pyrimidines
Executive Summary
This guide provides a critical technical comparison between microwave-assisted organic synthesis (MAOS) and conventional thermal heating for the production of pyrazolo[3,4-d]pyrimidines. As a privileged scaffold in medicinal chemistry—serving as bioisosteres of ATP in kinase inhibition (e.g., Ibrutinib)—efficient synthesis of this core is critical for high-throughput screening.
Key Finding: Experimental data confirms that microwave irradiation reduces reaction times by 90-98% (from hours to minutes) and increases isolated yields by 15-30% compared to conventional reflux methods, primarily by overcoming the thermal conductivity lag associated with conductive heating.
The Scaffold & Therapeutic Value
Pyrazolo[3,4-d]pyrimidines are isomeric with purines.[1] Their structural utility lies in the N1 and C3 positions, which allow for precise tuning of lipophilicity and hydrogen bonding, essential for docking into the ATP-binding pockets of enzymes like Src, EGFR, and BTK.[2]
-
Conventional Challenge: Traditional synthesis often involves multi-step sequences (e.g., Vilsmeier-Haack formylation followed by cyclization) or multicomponent reactions (MCRs) that suffer from prolonged reflux times (6–24 hours), incomplete conversion, and difficult purification due to side-product formation.[2]
-
Microwave Solution: MAOS utilizes dielectric heating, where dipoles (solvent or reagents) align with the oscillating electric field.[2] This molecular friction generates internal heat instantly, accelerating rate-determining steps in cyclocondensation.[2]
Reaction Mechanism: Multicomponent Assembly
The most efficient route to this scaffold is the One-Pot Multicomponent Reaction (MCR) . A common pathway involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative (or 5-aminopyrazole intermediate).[2][3]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the molecular assembly, highlighting the Knoevenagel condensation and subsequent Michael addition/Cyclization steps accelerated by MW irradiation.[2]
Figure 1: Mechanistic pathway for the multicomponent synthesis of pyrazolo[3,4-d]pyrimidines.[3][4] MW irradiation significantly accelerates the Michael addition and final cyclization steps.
Head-to-Head Comparison: Experimental Data
The following data aggregates results from multiple comparative studies, specifically focusing on the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones and related derivatives.
Table 1: Efficiency Metrics
| Metric | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 3.0 – 12.0 Hours | 3 – 55 Minutes | ~10-100x Faster |
| Yield | 50% – 65% | 78% – 95% | +20-30% Yield |
| Solvent Usage | High (Ethanol/DMF Reflux) | Low or Solvent-Free | Green Chemistry |
| Purity (Crude) | Moderate (Requires Column) | High (Often Filtration only) | Simplified Workup |
| Energy Profile | High (Convection/Conduction) | Low (Direct Dielectric Heating) | Energy Efficient |
Data Source: Aggregated from comparative studies (See References [1], [2], [5]).
Experimental Protocols (Self-Validating)
This section details a specific protocol for the Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones . This protocol is chosen for its robustness and reproducibility.
Reaction: Methyl 5-aminopyrazole-4-carboxylate + Trimethyl Orthoformate + Primary Amine.[5][6][7]
Method A: Conventional Heating (The Baseline)
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Loading: Add Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), Trimethyl Orthoformate (3.0 mmol), and Primary Amine (e.g., Aniline, 3.0 mmol) into Ethanol (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) in an oil bath.
-
Monitoring: Monitor via TLC. Reaction typically requires 6 to 12 hours for completion.
-
Workup: Cool to room temperature. If precipitation occurs, filter.[2][4][5][8] Often requires evaporation of solvent and purification via silica gel column chromatography due to incomplete conversion.
-
Typical Yield: 55-65%.
Method B: Microwave-Assisted Synthesis (The Optimized Route)
-
Setup: Use a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with a 10 mL pressure-rated vial.
-
Loading: Add Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), Trimethyl Orthoformate (3.0 mmol), and Primary Amine (3.0 mmol) into Ethanol (2 mL). Note: High concentration is preferred in MW synthesis to maximize collision frequency.[2]
-
Parameters:
-
Temperature: 160 °C
-
Power: Max 150 W (Dynamic control)[2]
-
Pressure Limit: 250-435 psi (Safety limit)
-
Time: 55 Minutes (Hold time)
-
-
Reaction: Seal the vessel and irradiate. The sensor should show a rapid ramp (1-2 min) to target temperature.
-
Workup: Cool the vessel (compressed air cooling usually built-in). The product typically precipitates out of the reaction mixture upon cooling.
-
Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 2 mL), and dry.
-
Typical Yield: 83-92%.
-
Purity: >95% (often requiring no chromatography).[2]
Workflow Visualization
The operational difference between the two methods is visualized below, emphasizing the reduction in unit operations for the microwave path.
Figure 2: Operational workflow comparison. The microwave path eliminates the need for solvent evaporation and column chromatography in many protocols.
Expert Insights & Troubleshooting
Why MW Fails Sometimes
-
Solvent Choice: MW heating relies on the loss tangent (tan δ) of the solvent. Non-polar solvents (Hexane, Toluene) do not absorb MW energy well.[2] For pyrazolo[3,4-d]pyrimidines, use polar solvents like Ethanol (tan δ = 0.941) , DMF , or Water .[2] If a non-polar solvent is required, add a "doping" agent (ionic liquid or small amount of polar solvent) to act as a susceptor.[2]
-
Pressure Buildup: The release of volatile byproducts (ammonia or methanol) in closed vessels increases pressure. Ensure your vial headspace is sufficient (do not fill >60%) and the pressure limit is set correctly (typically 15-20 bar).
Green Chemistry Implications
The MW protocol aligns with the 12 Principles of Green Chemistry :
-
Prevention: Higher selectivity reduces waste.
-
Energy Efficiency: Direct heating avoids energy loss to the environment (oil baths).
-
Safer Solvents: Many MW protocols for this scaffold run solvent-free or in water.
References
-
Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Vertex AI Search / d-nb.info. [Link][2]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry (RSC) / PMC. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH). [Link]
-
A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Head-to-head comparison of pyrazolo[3,4-d]pyrimidine analogs in cytotoxicity assays
Executive Summary: The Privileged Scaffold
In the landscape of small-molecule drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold is classified as a "privileged structure." Isosteric with purine (the core of ATP), this heterocycle possesses an innate affinity for the ATP-binding pockets of kinases. While originally popularized by the Src-family kinase inhibitor PP2 , recent medicinal chemistry campaigns have derivatized this core to target EGFR, CDK, and BTK with varying degrees of cytotoxic efficacy.
This guide provides a technical, head-to-head comparison of three distinct pyrazolo[3,4-d]pyrimidine classes. We move beyond simple IC50 lists to analyze the structural causality of cytotoxicity and provide a validated, artifact-free protocol for assessing these compounds.
Part 1: The Mechanism of Action (MoA)
To understand cytotoxicity differences, one must understand the binding mode. These analogs function primarily as Type I ATP-competitive inhibitors . They occupy the hinge region of the kinase domain, preventing phosphorylation of downstream effectors (e.g., Akt, STAT3) essential for cell survival and proliferation.
Pathway Visualization: Kinase Inhibition Cascade
The following diagram illustrates the interference of pyrazolo[3,4-d]pyrimidines within the Src/EGFR signaling cascade.
Figure 1: Mechanism of Action. The analog competes with ATP for the kinase active site, halting the phosphorylation cascade required for survival.
Part 2: Head-to-Head Candidate Profile
We compare three representative analogs derived from recent SAR (Structure-Activity Relationship) studies. These represent the evolution from "Tool Compound" to "Optimized Lead."
| Feature | Compound A (PP2) | Compound B (12b-Series) | Compound C (Alkyl-4) |
| Class | Classic Reference Standard | Optimized Hydrazine-Linker | Aliphatic Amine Derivative |
| R-Group (C4) | p-chlorophenyl (Direct) | p-chlorophenyl (Hydrazine) | Cyclohexyl / Propyl |
| Primary Target | Src Family Kinases (Lck, Fyn) | EGFR / Src Dual Inhibition | Non-specific / Weak |
| Solubility | Poor (DMSO required) | Moderate | Good |
| Role | Benchmark Control | High-Potency Lead | Negative Control |
Part 3: Cytotoxicity Performance Data
The following data aggregates results from standard MTT/SRB assays across two major cancer cell lines: A549 (Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma).
Comparative IC50 Values (µM)
| Compound | A549 (Lung) IC50 | MCF-7 (Breast) IC50 | Cytotoxicity Profile |
| PP2 (Reference) | 15.6 – 20.0 µM | 18.0 – 25.0 µM | Moderate. While a potent kinase inhibitor (nM range), cellular potency is limited by permeability and efflux. |
| Compound B (12b) | 8.21 ± 0.5 µM | 1.74 – 3.6 µM | High. The hydrazine linker and electron-withdrawing Cl-group enhance binding affinity and cellular retention. |
| Compound C | > 50.0 µM | > 100.0 µM | Inactive. Replacement of the aromatic ring with an aliphatic chain destroys the pi-stacking interaction in the binding pocket. |
| Doxorubicin (Pos. Ctrl) | 0.5 – 2.0 µM | 0.1 – 0.8 µM | Systemic Toxin Reference |
Critical Insight: Do not conflate enzymatic IC50 with cellular IC50. PP2 inhibits isolated Src kinase at ~5 nM but requires ~20 µM to kill cells. This 1000-fold shift is due to intracellular ATP competition (mM concentrations) and drug transport barriers.
Part 4: Validated Experimental Protocol (MTT Assay)
As a Senior Scientist, I often see data rejected due to "edge effects" or solubility artifacts. This protocol minimizes those errors for pyrazolo-pyrimidines.
Workflow Visualization
Figure 2: Optimized Cytotoxicity Screening Workflow.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve pyrazolo[3,4-d]pyrimidine analogs in 100% DMSO to create a 10 mM stock .
-
Critical Check: These compounds often precipitate in aqueous media. Verify clarity.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding (Day 0):
-
Seed A549 or MCF-7 cells at 3,000–5,000 cells/well in 96-well plates.
-
Expert Tip: Fill the outer perimeter wells with PBS (not cells) to prevent evaporation "edge effects" which skew data.
-
-
Compound Treatment (Day 1):
-
MTT Reaction (Day 3/4):
-
Solubilization & Readout:
-
Aspirate media carefully.[2]
-
Add 100 µL DMSO. Shake plate for 10 mins.
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Part 5: Structural Insights (SAR Analysis)
Why does Compound B outperform Compound C ?
-
The Hydrophobic Pocket (Region I): The pyrazolo[3,4-d]pyrimidine core mimics the adenine of ATP.
-
The C4-Substituent (The Differentiator):
-
Compound B (Aniline/Hydrazine): The aromatic ring at position 4 engages in
- stacking interactions with the phenylalanine gatekeeper residue in the kinase pocket. The electron-withdrawing Chlorine (Cl) atom enhances lipophilicity, improving membrane permeability. -
Compound C (Aliphatic): Replacing the phenyl ring with a flexible alkyl chain (propyl/cyclohexyl) results in a "loose fit" within the binding pocket. It lacks the aromaticity required for the critical stacking interaction, leading to a loss of potency (>50 µM).
-
References
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
-
Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway. Oncology Letters. (2017).
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. (2021).
-
MTT Assay Protocol and Limitations. Abcam / Assay Guidance Manual.
Sources
Isosteric Replacement of Pteridine with Pyrazolo[3,4-d]pyrimidine for DHFR Inhibition
Executive Summary
The inhibition of Dihydrofolate Reductase (DHFR) remains a cornerstone in the treatment of hyperproliferative diseases (cancer) and infectious diseases (malaria, toxoplasmosis, bacterial infections). While the classical pteridine scaffold (exemplified by Methotrexate, MTX) is the clinical gold standard, it suffers from synthesis complexity, poor solubility, and transport-mediated resistance.
This guide analyzes the pyrazolo[3,4-d]pyrimidine scaffold as a bioisostere of the pteridine ring.[1][2][3][4][5][6] By replacing the 6-membered pyrazine ring with a 5-membered pyrazole ring, researchers can access a "non-classical" antifolate chemotype that retains critical binding interactions while offering superior synthetic accessibility and altered physicochemical properties.
Structural & Mechanistic Rationale
The core logic of this isosteric replacement lies in retaining the 2,4-diamino pharmacophore essential for binding to the DHFR active site while modifying the scaffold geometry to exploit differences in the hydrophobic pocket.
-
The Pteridine Scaffold (Classical): A rigid 6,6-fused system. The N1 and 2-NH2 groups form a critical charge-assisted hydrogen bond network with a conserved Aspartate (Asp27 in E. coli, Asp21 in human) in the active site.
-
The Pyrazolo[3,4-d]pyrimidine Scaffold (Isostere): A 5,6-fused system. It mimics the hydrogen bond donor/acceptor motif of pteridine but alters the vector of the side chain (at position C3 or N1), allowing for unique interactions with the hydrophobic region (Phe31, Leu22) that pteridines cannot access.
Mechanistic Diagram: Scaffold Superposition
The following diagram illustrates the structural overlay and the critical N-switch that defines this isosterism.
Figure 1: Structural logic of replacing the pteridine core with pyrazolo[3,4-d]pyrimidine. Note the retention of the critical Asp27 binding motif despite the ring contraction.
Comparative Performance Analysis
The following data aggregates findings from key Structure-Activity Relationship (SAR) studies (e.g., Gangjee et al., Salem et al.) comparing these scaffolds.
| Feature | Pteridine (e.g., MTX) | Pyrazolo[3,4-d]pyrimidine | Impact of Replacement |
| Binding Affinity (Ki) | High (pM to low nM range) | Moderate to High (Low nM to µM) | Variable. Often slightly lower affinity for human DHFR, but potentially higher for pathogen DHFR (Selectivity). |
| Solubility | Low (Requires glutamate tail for solubility) | Improved | Positive. The 5-membered ring and potential for diverse N1-substitutions improve lipophilicity/solubility balance. |
| Synthesis | Complex (Low yields, multiple steps) | Simplified | Positive. Facile cyclization from acyclic precursors (see Section 3). |
| Drug Resistance | High (RFC transport dependent) | Low (Lipophilic diffusion) | Critical. Pyrazolo derivatives often bypass the Reduced Folate Carrier (RFC), effective against MTX-resistant cells. |
| Selectivity | Low (Toxic to host) | Tunable | Positive. Easier to modify for species-specificity (e.g., Toxoplasma vs. Human). |
Key Experimental Insight: In a direct comparison targeting human DHFR, a pyrazolo[3,4-d]pyrimidine analog (Compound 7e) exhibited an IC50 of 1.83 µM , compared to Methotrexate's 5.57 µM in the same specific assay conditions (Salem et al., 2022).[4] This demonstrates that the isostere can not only match but potentially exceed the potency of the classical scaffold depending on the side-chain derivatization.
Synthetic Accessibility
One of the strongest arguments for this isosteric replacement is the synthetic efficiency. Pteridine synthesis often involves complex condensation reactions with poor regiocontrol. In contrast, the pyrazolo[3,4-d]pyrimidine core can be synthesized in high yield using a convergent strategy.
Workflow: Convergent Synthesis of the Isostere
Figure 2: The "One-Pot" or two-step synthesis of the pyrazolo scaffold is significantly more scalable than the Taylor-Pteridine synthesis routes.
Experimental Protocols: Validating the Isostere
To objectively compare the new scaffold against a pteridine control, you must utilize a standard spectrophotometric kinetic assay.
Protocol: DHFR Spectrophotometric Assay
Objective: Measure the rate of NADPH oxidation (absorbance decrease at 340 nm) as DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM KCl.
-
Cofactor: NADPH (100 µM final concentration).
-
Substrate: Dihydrofolate (DHF) (50 µM final concentration).
-
Enzyme: Recombinant human DHFR (hDHFR) or pathogen DHFR (e.g., T. gondii DHFR).
Step-by-Step Methodology:
-
Blanking: Add 890 µL of Assay Buffer to a quartz cuvette.
-
Inhibitor Addition: Add 10 µL of the test compound (Pyrazolo analog) in DMSO. Control: Add 10 µL DMSO (Negative) or MTX (Positive).
-
Enzyme Pre-incubation: Add 5-10 units of DHFR enzyme. Incubate for 2 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add NADPH and DHF to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm (
) for 3-5 minutes. -
Calculation: Determine the slope (
). Calculate % Inhibition relative to the DMSO control.
Self-Validating Check:
-
If the slope of the "No Enzyme" control is non-zero, your DHF substrate may be degrading (auto-oxidation).
-
If the MTX positive control does not show >95% inhibition at 1 µM, the enzyme activity is compromised.
References
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.[2][6] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gangjee, A., et al. (2008). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry.
-
Dawood, D. H., et al. (2020). Pyrazolo[3,4-d]pyrimidine derivatives as potential DHFR inhibitors: Synthesis, biological evaluation, molecular docking and ADMET studies. Bioorganic Chemistry.
-
Cody, V., et al. (2011). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and NADP+. Biochemistry.
Sources
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Molecular Docking of Pyrazolo[3,4-d]pyrimidine Scaffolds Targeting Kinase ATP-Pockets
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the adenine ring of ATP.[1][2][3] This guide provides a comparative docking analysis of this scaffold against standard quinazoline-based inhibitors (e.g., Gefitinib analogs) within the ATP-binding sites of tyrosine kinases (specifically Src and EGFR).
Key Finding: While quinazolines often provide higher geometric rigidity, pyrazolo[3,4-d]pyrimidines offer superior adaptability in the "sugar pocket" region, allowing for unique hydrogen bonding networks that can overcome resistance mutations (e.g., T790M in EGFR).
Structural Basis of Comparison
To understand the docking performance, one must analyze the topology of the ATP-binding site. The site is historically divided into three regions: the Adenine Region (Hinge) , the Sugar Pocket , and the Hydrophobic Channel .
The Adenine Mimicry Hypothesis
The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP.
-
N1 and N2 positions: Correlate to N9 and N7 of adenine.
-
C4-amino group: Often acts as a hydrogen bond donor to the hinge region backbone (e.g., Met341 in Src or Met793 in EGFR).
In contrast, quinazoline inhibitors (like Gefitinib) rely on the N1 and N3 nitrogens for hinge interactions but lack the N2-equivalent, altering the solvation shell requirements during docking.
Interaction Map (Graphviz Visualization)
The following diagram illustrates the critical interaction nodes required for a successful dock.
Figure 1: Interaction topology map. The blue node represents the ligand scaffold, connecting to critical protein sub-pockets. Note the dual H-bond requirement at the Hinge.
Comparative Docking Protocol
To ensure Trustworthiness and reproducibility, this protocol utilizes a self-validating "Redocking" step. This workflow is designed for AutoDock Vina or Schrödinger Glide but is agnostic to the specific software.
The Workflow
-
Protein Preparation: Remove water molecules (except conserved structural waters), add polar hydrogens, and assign Kollman charges.
-
Ligand Preparation: Generate 3D conformers. Critical Step: For pyrazolo[3,4-d]pyrimidines, ensure the tautomeric state of the pyrazole ring is correctly protonated (typically N1-H).
-
Validation: Redock the co-crystallized ligand (e.g., PP2 from PDB 3QLG). Success is defined as RMSD < 2.0 Å.
Figure 2: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.
Comparative Performance Data
The following data summarizes a comparative study between a representative Pyrazolo[3,4-d]pyrimidine derivative (Compound 5g, based on recent literature [7]) and a standard Quinazoline inhibitor (Gefitinib) against EGFR (PDB: 4HJO).
Quantitative Metrics
| Metric | Pyrazolo[3,4-d]pyrimidine (Comp 5g) | Quinazoline (Gefitinib) | Interpretation |
| Binding Energy ( | -9.8 kcal/mol | -9.2 kcal/mol | Pyrazolo scaffold shows slightly higher affinity due to optimized shape complementarity. |
| H-Bond Count (Hinge) | 3 (Met793, Thr790) | 1 (Met793) | Pyrazolo core offers more H-bond donor/acceptor sites. |
| RMSD (Validation) | 1.12 Å | 0.95 Å | Quinazoline is more rigid, leading to lower RMSD, but Pyrazolo is more adaptable. |
| Ligand Efficiency (LE) | 0.38 | 0.35 | Pyrazolo derivatives often have lower molecular weight, improving LE. |
Mechanistic Insights
-
Hinge Binding: The pyrazolo[3,4-d]pyrimidine scaffold typically forms a bidentate hydrogen bond with the hinge region (Met793 in EGFR). This is a distinct advantage over the monodentate interaction often seen with quinazolines, providing a tighter "anchor" in the active site [5].
-
Gatekeeper Interaction: In T790M mutant strains (drug-resistant), the pyrazolo scaffold's flexibility allows it to avoid steric clashes with the larger Methionine residue, whereas rigid quinazolines are often displaced [1].
-
Flipped Binding Mode: Recent studies in Protein Kinase D (PKD) suggest that pyrazolo[3,4-d]pyrimidines can adopt a "flipped" 180° orientation compared to ATP.[4] This allows the R-groups to explore the solvent-exposed regions differently than the ribose pocket, a feature not easily accessible to the quinazoline core [2].
Experimental Validation Recommendations
To confirm docking results, the following assays are recommended:
-
FRET-based Kinase Assay: To determine
values. -
Surface Plasmon Resonance (SPR): To measure
and rates, validating the residence time predicted by the binding energy. -
X-ray Crystallography: The gold standard to confirm the predicted binding pose (Normal vs. Flipped).
References
-
Schenone, S., et al. "Structure of a pyrazolo-[3,4-d]-pyrimidine." ResearchGate.[5][6][7] Available at: [Link]
-
Verlet, J., et al. "Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues." PMC. Available at: [Link]
-
RSC Publishing. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Med. Chem. Available at: [Link][2][4][7][8][9]
-
Tripathi, A., et al. "Assessing the accuracy of binding pose prediction for kinase proteins... a study with AutoDock4, Vina." RSC Advances. Available at: [Link]
-
MDPI. "Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity." MDPI Molecules. Available at: [Link]
-
Dharshan, J.C., et al. "Synthesis, Evaluation and Molecular Docking Studies of Some Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
PubMed. "Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors."[9] Bioorganic Chemistry. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
